11(Z),14(Z),17(Z)-Eicosatrienoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920492 | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-59-2 | |
| Record name | 11,14,17-Eicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-alpha-linolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"11(Z),14(Z),17(Z)-Eicosatrienoic acid biological function"
An In-depth Technical Guide on the Biological Functions of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Dihomo-α-linolenic acid, is a rare, 20-carbon omega-3 polyunsaturated fatty acid (PUFA). While its omega-6 isomer, Dihomo-γ-linolenic acid (DGLA), is well-studied for its role in inflammation and cell signaling, this compound remains a comparatively enigmatic molecule. This technical guide synthesizes the current, albeit limited, understanding of its biological functions, metabolism, and potential areas of scientific interest. The available data point towards significant roles in the regulation of fatty acid metabolism and the maintenance of mitochondrial function. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the known aspects and the considerable gaps in our knowledge that warrant further investigation.
Introduction
Polyunsaturated fatty acids are critical components of cellular membranes and precursors to a vast array of signaling molecules. The balance between omega-3 and omega-6 fatty acids is a key determinant of cellular function, particularly in the context of inflammation and chronic disease. This compound is an omega-3 fatty acid that is structurally distinct from its more prevalent omega-6 counterpart, DGLA. This structural difference, specifically the position of the first double bond from the methyl end of the fatty acid chain, dictates a unique metabolic fate and biological activity. In normal human physiology, it constitutes less than 0.25% of serum phospholipid fatty acids, marking it as a rare lipid molecule[1][2].
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its study and application in research.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | [3][4][5][6] |
| Molecular Weight | 306.48 g/mol | [3][5][6] |
| CAS Number | 17046-59-2 | [3][4][5] |
| Synonyms | Dihomo-α-linolenic acid, (all-cis)-11,14,17-Eicosatrienoic acid | [4][5][6] |
| Appearance | Liquid | [7] |
| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | [8] |
Metabolism
This compound is an intermediate in the metabolic pathway of omega-3 fatty acids, originating from α-linolenic acid (ALA), an essential fatty acid. The metabolic cascade involves a series of elongation and desaturation steps catalyzed by elongase and desaturase enzymes, respectively.
Biological Functions
The biological activities of this compound are not as extensively characterized as those of other PUFAs. However, existing research highlights two key areas of function.
Inhibition of Fatty Acid Elongation and Desaturation
One of the most prominent reported activities of this compound is its potent inhibitory effect on the enzymatic pathways that convert dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors[1][2][3]. This suggests a regulatory role in maintaining the balance of different PUFA species within the cell, which could have significant implications for inflammatory and signaling cascades. By inhibiting these enzymes, it may modulate the production of pro-inflammatory eicosanoids derived from omega-6 fatty acids.
Mitochondrial Function
Research in the yeast Saccharomyces cerevisiae has demonstrated that this compound can support the continued replication of functional mitochondria. This finding is significant as mitochondrial dysfunction is implicated in a wide range of cellular stress responses and pathologies. The ability to maintain mitochondrial integrity suggests a potential cytoprotective role for this fatty acid, although this has yet to be explored in mammalian systems.
Comparison with Dihomo-γ-linolenic acid (DGLA)
To avoid confusion, it is crucial to distinguish the biological roles of this compound from its omega-6 isomer, DGLA.
| Feature | This compound (Omega-3) | Dihomo-γ-linolenic acid (DGLA) (Omega-6) |
| Metabolic Precursor | α-Linolenic Acid (ALA) | γ-Linolenic Acid (GLA) |
| Primary Metabolites | Largely uncharacterized | Series-1 prostaglandins (B1171923) (e.g., PGE₁) and 15-HETrE |
| Known Biological Effects | Inhibition of fatty acid elongation/desaturation, maintenance of mitochondrial function in yeast. | Precursor to anti-inflammatory eicosanoids, competes with arachidonic acid, modulates immune responses. |
| Inflammatory Role | Presumed to be anti-inflammatory or regulatory, but not well-defined. | Its metabolites are generally considered anti-inflammatory. |
Experimental Protocols
Detailed experimental protocols for the study of this compound are not widely published. However, standard methodologies for lipid analysis and enzyme inhibition assays can be adapted.
General Protocol for Fatty Acid Analysis in Biological Samples
This protocol outlines a general workflow for the extraction and analysis of fatty acids from cells or tissues.
Methodology:
-
Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.
-
Lipid Extraction: Extract total lipids using a chloroform/methanol-based method (e.g., Folch or Bligh-Dyer).
-
Derivatization: Saponify the lipid extract and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
-
Analysis: Separate and identify the FAMEs using gas chromatography-mass spectrometry (GC-MS).
-
Quantification: Quantify individual fatty acids by comparing peak areas to those of known standards.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on fatty acid desaturase or elongase enzymes.
-
Enzyme Source: Utilize a microsomal fraction from a relevant cell line or tissue known to express the target enzyme.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, a suitable buffer, and any necessary co-factors.
-
Pre-incubation: Add varying concentrations of the inhibitor or vehicle control to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [¹⁴C]-linoleic acid).
-
Incubation: Incubate the reaction at an optimal temperature for a specific duration.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids.
-
Analysis: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using liquid scintillation counting or other appropriate detection methods.
-
IC₅₀ Determination: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a sparsely studied omega-3 polyunsaturated fatty acid with demonstrated potent inhibitory effects on fatty acid metabolism and a potential role in maintaining mitochondrial health. The current body of literature is limited, and much of the information on eicosatrienoic acids is dominated by its omega-6 isomer, DGLA.
For researchers and professionals in drug development, this presents both a challenge and an opportunity. The unique biological activities suggested by the available data indicate that this compound could be a valuable tool for studying lipid metabolism and may hold therapeutic potential. Future research should focus on:
-
Elucidating the specific signaling pathways modulated by this fatty acid.
-
Conducting comprehensive studies in mammalian cell and animal models to understand its physiological and pathophysiological roles.
-
Determining its metabolic products and their biological activities.
-
Performing detailed quantitative analyses of its interactions with key enzymes in fatty acid metabolism.
A deeper understanding of this compound will not only expand our fundamental knowledge of lipid biochemistry but may also open new avenues for therapeutic intervention in diseases characterized by dysregulated fatty acid metabolism and mitochondrial dysfunction.
References
- 1. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 5. larodan.com [larodan.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
The Metabolic Crossroads of Dihomo-γ-Linolenic Acid: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 5, 2025 – This technical guide provides a comprehensive overview of the metabolic pathways of Dihomo-γ-linolenic acid (DGLA), a pivotal omega-6 fatty acid with significant implications in inflammation and cellular signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, enzymatic conversion, and downstream signaling of DGLA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Significance of Dihomo-γ-Linolenic Acid (DGLA)
Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a 20-carbon polyunsaturated fatty acid (PUFA) that occupies a critical juncture in the metabolism of omega-6 fatty acids. Unlike its precursor, linoleic acid, and its downstream product, arachidonic acid (AA), DGLA's metabolic fate can lead to the production of potent anti-inflammatory and pro-resolving lipid mediators. This unique characteristic has positioned DGLA as a focal point of research in inflammatory diseases, cardiovascular health, and oncology. This guide will explore the intricate metabolic network of DGLA, providing the technical details necessary for its study and therapeutic exploration.
Biosynthesis and Elongation of DGLA
DGLA is not abundant in the diet and is primarily synthesized endogenously from γ-linolenic acid (GLA, 18:3n-6). The metabolic cascade begins with the essential fatty acid linoleic acid (LA, 18:2n-6), which is first desaturated to GLA.
The key enzymatic steps in the formation of DGLA are:
-
Δ6-Desaturation of Linoleic Acid: The enzyme Δ6-desaturase (FADS2) introduces a double bond into linoleic acid to form GLA. This is often the rate-limiting step in this pathway.
-
Elongation of Gamma-Linolenic Acid: GLA is then rapidly elongated by the enzyme elongase 5 (ELOVL5) to produce DGLA.[1]
A fraction of DGLA can be further desaturated by the enzyme Δ5-desaturase (FADS1) to form the pro-inflammatory precursor, arachidonic acid (AA, 20:4n-6). However, the activity of Δ5-desaturase is limited, leading to an accumulation of DGLA in many cell types, particularly after dietary supplementation with GLA.[2]
Figure 1: Biosynthesis pathway of Dihomo-γ-linolenic acid.
Eicosanoid Production from DGLA: The Major Metabolic Pathways
Once formed, DGLA can be metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, leading to the formation of a variety of bioactive eicosanoids.
Cyclooxygenase (COX) Pathway
DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of the 1-series prostaglandins (B1171923) and thromboxanes. These are generally considered to be less inflammatory or even anti-inflammatory compared to the 2-series prostanoids derived from arachidonic acid.[3]
The key products of the COX pathway from DGLA include:
-
Prostaglandin E1 (PGE1): Possesses anti-inflammatory, vasodilatory, and anti-proliferative properties.[2]
-
Thromboxane A1 (TXA1): A weaker platelet aggregator and vasoconstrictor compared to TXA2 from arachidonic acid.
Figure 2: Cyclooxygenase (COX) pathway of DGLA metabolism.
Lipoxygenase (LOX) Pathway
DGLA is also a substrate for lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX). This pathway leads to the production of anti-inflammatory metabolites.
The main product of the LOX pathway from DGLA is:
-
15-Hydroxyeicosatrienoic acid (15-HETrE): This metabolite has been shown to have anti-inflammatory and anti-proliferative effects. It can also inhibit the 5-LOX pathway, thereby reducing the production of pro-inflammatory leukotrienes from arachidonic acid.[4]
Figure 3: Lipoxygenase (LOX) pathway of DGLA metabolism.
Cytochrome P450 (CYP450) Pathway
DGLA can be metabolized by cytochrome P450 epoxygenases to form epoxyeicosadienoic acids (EEDs) and subsequently, via soluble epoxide hydrolase (sEH), to dihydroxyeicosadienoic acids (DHEDs).[1] While research on the specific CYP isoforms metabolizing DGLA is ongoing, studies on the parent fatty acid, linoleic acid, suggest that CYP2C and CYP2J subfamilies are involved.
The products of the CYP450 pathway from DGLA include:
-
Epoxyeicosadienoic acids (EEDs): These epoxy fatty acids can have various biological activities, including roles in inflammation and vascular function.
-
Dihydroxyeicosadienoic acids (DHEDs): The hydrolysis products of EEDs, which may also possess distinct biological effects.
Figure 4: Cytochrome P450 (CYP450) pathway of DGLA metabolism.
Quantitative Data on DGLA Metabolism
The enzymatic processing of DGLA is a key determinant of its biological effects. The following tables summarize available quantitative data on DGLA metabolism.
Table 1: Kinetic Parameters of DGLA and Arachidonic Acid Metabolism by Cyclooxygenase Isoforms
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| DGLA | COX-1 | 19.2 ± 3.4 | 1.3 ± 0.1 |
| AA | COX-1 | 4.8 ± 0.7 | 5.2 ± 0.4 |
| DGLA | COX-2 | 5.9 ± 1.1 | 3.9 ± 0.3 |
| AA | COX-2 | 5.3 ± 0.9 | 4.5 ± 0.3 |
| Data from Levin et al. (2002). Note: Lower Km indicates higher affinity. Vmax represents the maximum rate of reaction. |
Table 2: Effect of DGLA on Cytokine Production by LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Treatment (100 µM DGLA) | % of Control |
| TNF-α | Reduced | ~60% |
| IL-6 | No significant change | - |
| IL-10 | Reduced | ~60% |
| Data from De Caterina et al. (1994).[2] This study indicates that DGLA can modulate the inflammatory response by altering cytokine production. |
Table 3: Effect of Dietary Supplementation with Gamma-Linolenic Acid (GLA) on Plasma Fatty Acid Levels in Healthy Humans
| Fatty Acid | Baseline (mg/dL) | After 4 weeks GLA (1.5g/day) |
| GLA | 0.8 ± 0.1 | 2.5 ± 0.3 |
| DGLA | 2.5 ± 0.2 | 4.1 ± 0.4 |
| AA | 8.9 ± 0.5 | 9.5 ± 0.6 |
| *Data adapted from Johnson et al. (1997). P < 0.05 compared to baseline. This demonstrates that dietary GLA is effectively converted to DGLA in vivo. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DGLA metabolism.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction of total lipids from cells or tissues and their subsequent analysis as fatty acid methyl esters (FAMEs).
Materials:
-
Chloroform/methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or a deuterated fatty acid)
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet or tissue sample in 20 volumes of chloroform/methanol (2:1, v/v).
-
Add a known amount of internal standard.
-
Agitate the mixture for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Add 2 mL of BF3-methanol to the dried lipid extract.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of C18 to C22 fatty acids. A typical program starts at 100°C, ramps to 240°C, and holds for a period.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identify individual FAMEs by their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.
-
Quantification of Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the extraction and quantification of eicosanoids, such as PGE1 and 15-HETrE, from cell culture supernatants or plasma.
Materials:
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (B52724), Formic acid
-
Deuterated internal standards for each eicosanoid of interest (e.g., PGE1-d4)
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
To 1 mL of cell culture supernatant or plasma, add a mixture of deuterated internal standards.
-
Acidify the sample to pH 3-4 with formic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the eicosanoids with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Inject an aliquot onto a reverse-phase C18 column.
-
Separate the eicosanoids using a gradient of acetonitrile in water containing 0.1% formic acid.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Develop specific MRM transitions (precursor ion -> product ion) for each eicosanoid and its corresponding deuterated internal standard.
-
Quantify the eicosanoids by creating a standard curve of the peak area ratio of the analyte to its internal standard versus concentration.
-
In Vitro Macrophage Stimulation for Cytokine Analysis
This protocol details the stimulation of a macrophage cell line (e.g., RAW 264.7) with lipopolysaccharide (LPS) to study the effect of DGLA on inflammatory cytokine production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
DGLA stock solution (e.g., in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DGLA (or vehicle control) for 24 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-6 and IL-10).
-
-
Cytokine Measurement by ELISA:
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Figure 5: General experimental workflows for studying DGLA metabolism.
Signaling Pathways Modulated by DGLA and its Metabolites
DGLA and its derivatives exert their biological effects by modulating various signaling pathways, particularly those involved in inflammation. A key aspect of DGLA's anti-inflammatory action is its ability to reduce the production of pro-inflammatory cytokines like TNF-α.
Figure 6: DGLA's modulation of inflammatory signaling.
Conclusion
The metabolic pathway of Dihomo-γ-linolenic acid is a complex and finely regulated network that plays a crucial role in modulating inflammatory responses. Through its conversion to 1-series prostanoids and 15-hydroxyeicosatrienoic acid, DGLA can counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of DGLA in a variety of disease contexts. A deeper understanding of DGLA metabolism will undoubtedly pave the way for novel drug development strategies targeting inflammatory and proliferative disorders.
References
- 1. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is a C20:3 omega-3 polyunsaturated fatty acid (PUFA). As an intermediate in the biosynthesis of more complex omega-3 fatty acids like eicosapentaenoic acid (EPA), it is of significant interest to researchers in nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthesis, and the methodologies for its extraction and analysis.
Natural Occurrence and Quantitative Data
This compound is found in various biological sources, though often in trace amounts compared to other fatty acids. The following table summarizes the quantitative data available from the scientific literature on its presence in different species.
| Kingdom | Species | Common Name | Tissue/Source | Concentration (% of Total Fatty Acids) | Reference |
| Plantae | Quercus cerris | Turkey Oak | Acorn | 0.1 | --INVALID-LINK-- |
| Plantae | Elaeis guineensis | African Oil Palm | Fruit/Oil | Not typically reported in fatty acid profiles | N/A |
| Plantae | Mosses (Bryophyta) | Moss | General | Reported as a potential source, but specific quantitative data for this compound is not readily available in reviewed literature. Mosses are known to contain various long-chain PUFAs. | N/A |
| Protista | Microalgae | Microalgae | General | A known source of omega-3 fatty acids, but specific quantitative data for this compound is not consistently reported. | N/A |
| Animalia | Humans | - | Serum Phospholipids | < 0.25 | --INVALID-LINK-- |
Biosynthesis of this compound
The primary route for the synthesis of this compound is the "alternative pathway" of omega-3 fatty acid metabolism. This pathway begins with the essential fatty acid, α-linolenic acid (ALA; 18:3n-3).
Caption: Biosynthesis of this compound from ALA.
Experimental Protocols
The identification and quantification of this compound from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction (Folch Method)
This protocol is a standard method for the extraction of total lipids from a biological sample.
-
Materials:
-
Homogenizer
-
Centrifuge
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
-
Procedure:
-
Homogenize a known weight of the biological sample (e.g., 1g of plant tissue) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be approximately 20 times the sample volume.
-
Agitate the mixture for 15-20 minutes.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge the mixture to achieve a clear separation of the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This step converts the fatty acids within the lipid extract into their more volatile methyl esters for GC-MS analysis.
-
Materials:
-
0.5 M KOH in methanol
-
BF₃-methanol solution (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Redissolve the dried lipid extract in a small volume of toluene.
-
Add 0.5 M KOH in methanol and heat at 80°C for 10 minutes for saponification.
-
After cooling, add BF₃-methanol solution and heat again at 80°C for 10 minutes to methylate the fatty acids.
-
Cool the sample and add saturated NaCl solution and hexane.
-
Vortex the mixture and allow the layers to separate.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for FAMEs analysis (e.g., a DB-23 or similar polar column).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 200°C at 4°C/minute.
-
Ramp to 230°C at 2°C/minute, hold for 10 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard.
Caption: General workflow for the analysis of fatty acids from biological sources.
Conclusion
This compound is a rare omega-3 fatty acid with a scattered distribution in nature. While present in some plant sources like Quercus cerris, it is often found in very low concentrations. The biosynthetic pathway via the elongation of ALA is a key route for its production in organisms that possess the necessary Δ9-elongase. The established protocols for lipid extraction and GC-MS analysis provide a robust framework for the accurate identification and quantification of this fatty acid, which is crucial for further research into its physiological roles and potential therapeutic applications.
The Physiological Role of Eicosatrienoic Acid (20:3(n-3)): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosatrienoic acid (20:3(n-3)), a 20-carbon omega-3 polyunsaturated fatty acid, holds a unique position in lipid biochemistry. While often viewed as a transient intermediate in the biosynthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging evidence suggests that 20:3(n-3) possesses distinct physiological roles. This technical guide provides an in-depth exploration of the metabolism, signaling pathways, and physiological functions of 20:3(n-3), with a focus on its implications for inflammation, cardiovascular health, and cellular signaling. This document synthesizes current knowledge, presents quantitative data in structured formats, details relevant experimental methodologies, and provides visual representations of key pathways to support further research and drug development efforts in this area.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs) are critical components of human health, influencing a wide array of physiological processes. While the benefits of EPA (20:5n-3) and DHA (22:6n-3) are well-documented, the specific contributions of their metabolic precursors are less understood. Eicosatrienoic acid (ETE), designated as 20:3(n-3), is a key intermediate in the omega-3 biosynthetic pathway. It is an omega-3 fatty acid with three double bonds located at the 11th, 14th, and 17th carbons from the carboxyl end [(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid][1]. Although it cannot be synthesized de novo by humans and must be obtained through diet or metabolic conversion, its role extends beyond that of a simple precursor[1]. This guide will elucidate the current understanding of 20:3(n-3)'s physiological significance.
Biosynthesis and Metabolism of 20:3(n-3)
The primary route for the formation of 20:3(n-3) in humans is through the elongation of α-linolenic acid (ALA, 18:3(n-3)), an essential fatty acid obtained from plant sources. The biosynthesis of 20:3(n-3) and its subsequent conversion to other long-chain PUFAs involves a series of desaturation and elongation reactions primarily occurring in the liver[2].
There are two main pathways for the biosynthesis of long-chain omega-3 fatty acids from ALA, both of which involve 20:3(n-3) as an intermediate:
-
The "Conventional" Pathway (Δ6-Desaturation First): This is considered the major route.
-
Δ6-Desaturation: ALA (18:3n-3) is desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).
-
Elongation: SDA is then elongated by an elongase enzyme to form 20:4(n-3).
-
Δ5-Desaturation: 20:4(n-3) is desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA, 20:5n-3).
-
-
The "Alternative" Pathway (Elongation First): This pathway provides an alternative route to EPA.
-
Elongation: ALA (18:3n-3) can be first elongated to 20:3(n-3) .
-
Δ8-Desaturation: 20:3(n-3) is then desaturated by a Δ8-desaturase, an activity that has been attributed to the FADS2 gene product, to form 20:4(n-3)[3][4].
-
Δ5-Desaturation: 20:4(n-3) is subsequently converted to EPA by Δ5-desaturase[5].
-
The FADS2 enzyme exhibits a preference for Δ6-desaturase activity over Δ8-desaturase activity by approximately 23-fold for n-3 fatty acids[3]. This suggests that the conventional pathway is the predominant route, though the alternative pathway involving 20:3(n-3) is functionally active.
Physiological Roles and Signaling Pathways
While its role as a precursor is established, 20:3(n-3) also exhibits intrinsic biological activities, particularly in the context of inflammation and cardiovascular health.
Anti-inflammatory Effects
Omega-3 fatty acids are generally recognized for their anti-inflammatory properties, which are mediated through several mechanisms. 20:3(n-3), along with other omega-3s, contributes to these effects.
-
Competition with Arachidonic Acid (AA, 20:4(n-6)): 20:3(n-3) can compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX)[1]. This competition can lead to a reduction in the production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4)[6].
-
Production of Anti-inflammatory Mediators: While less studied than EPA and DHA, 20:3(n-3) can be a substrate for the synthesis of bioactive lipid mediators. These mediators, including resolvins, protectins, and maresins, are actively involved in the resolution of inflammation[7].
-
Modulation of Inflammatory Signaling: Omega-3 fatty acids, including 20:3(n-3), can influence inflammatory signaling pathways by altering the fatty acid composition of cell membranes. This can affect the function of membrane-bound receptors and signaling proteins. Furthermore, they can inhibit the activation of the pro-inflammatory transcription factor NF-κB, which leads to a decreased expression of inflammatory genes, including those for cytokines like TNF-α and IL-6[2][6].
Cardiovascular Health
The consumption of omega-3 fatty acids is associated with a reduced risk of cardiovascular disease (CVD)[8][9][10]. While much of this benefit is attributed to EPA and DHA, the role of their metabolic intermediates is an active area of research.
-
Platelet Aggregation and Vasodilation: Eicosatrienoic acid has been shown to inhibit platelet aggregation and exert a vasodilatory effect, both of which are beneficial for cardiovascular health[1].
-
Lipid Profile: Higher intake of long-chain omega-3 fatty acids, including the metabolic pathway involving 20:3(n-3), is associated with improvements in plasma lipid parameters[7].
-
Precursor to Cardioprotective Fatty Acids: As a direct precursor to EPA, 20:3(n-3) contributes to the pool of longer-chain omega-3s that have well-established cardioprotective effects[7].
Quantitative Data
The following tables summarize key quantitative data related to 20:3(n-3) fatty acid.
Table 1: Nomenclature and Chemical Properties of 20:3(n-3)
| Property | Value | Reference |
| Common Name | Eicosatrienoic acid (ETE) | [1] |
| Systematic Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [1] |
| Abbreviation | 20:3(n-3) | [1] |
| Molecular Formula | C20H34O2 | [1] |
| Molecular Weight | 306.5 g/mol | [1] |
Table 2: Relative Abundance of Omega-3 Fatty Acids in Human Blood Cells
| Fatty Acid | Typical Percentage of Total Fatty Acids | Reference |
| Arachidonic Acid (20:4n-6) | 10 - 20% | [11][12] |
| Eicosapentaenoic Acid (20:5n-3) | 0.5 - 1% | [11][12] |
| Docosahexaenoic Acid (22:6n-3) | 2 - 4% | [11] |
| Eicosatrienoic Acid (20:3n-3) | Trace amounts (generally low) | [1] |
Note: The concentration of 20:3(n-3) is typically low as it is a transient intermediate.
Experimental Protocols
The study of 20:3(n-3) and other fatty acids employs a range of sophisticated analytical and experimental techniques.
Quantification of 20:3(n-3) in Biological Samples
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Total lipids are extracted from biological samples (e.g., plasma, red blood cells, tissues) using a solvent system, typically a chloroform/methanol mixture.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This increases their volatility for GC analysis.
-
Internal Standards: A known amount of a deuterated internal standard for 20:3 is added to the sample prior to extraction to account for procedural losses and variations in ionization efficiency, ensuring accurate quantification[13].
-
GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a gas chromatograph equipped with a capillary column. The separated FAMEs are then ionized and detected by a mass spectrometer. The mass spectrometer identifies the FAMEs based on their unique mass-to-charge ratio and fragmentation patterns.
-
Quantification: The concentration of 20:3(n-3) is determined by comparing the peak area of its FAME to the peak area of the internal standard and referencing a standard curve generated with known concentrations of 20:3(n-3) FAME[13].
Functional Analysis of 20:3(n-3)
Methodology: Cell Culture and Animal Models
-
Cell Culture Studies:
-
Cell Lines: Various cell lines, such as macrophages (e.g., RAW 264.7) for inflammation studies or endothelial cells for cardiovascular studies, are cultured under standard conditions.
-
Treatment: Cells are supplemented with 20:3(n-3) at different concentrations and for various durations. Control groups may include untreated cells or cells treated with other fatty acids (e.g., arachidonic acid).
-
Stimulation: To study inflammatory responses, cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).
-
Analysis: Following treatment and stimulation, various endpoints are measured. This can include the quantification of eicosanoids and cytokines in the cell culture medium using techniques like ELISA or LC-MS/MS, and analysis of gene and protein expression of inflammatory markers using qPCR and Western blotting, respectively.
-
-
Animal Models:
-
Dietary Supplementation: Rodent models are often fed diets enriched with 20:3(n-3) or its precursors. Control groups receive diets with different fatty acid compositions.
-
Induction of Disease Models: To study the effects of 20:3(n-3) in specific diseases, animal models of conditions like inflammatory arthritis or atherosclerosis can be used.
-
Analysis: After a period of dietary intervention, various physiological and biochemical parameters are assessed. This includes measuring the fatty acid composition of tissues, analyzing inflammatory markers in blood and tissues, and histological examination of affected tissues.
-
Conclusion and Future Directions
Eicosatrienoic acid (20:3(n-3)) is more than just a fleeting intermediate in the omega-3 fatty acid biosynthetic pathway. It plays a direct role in modulating key physiological processes, particularly inflammation and cardiovascular function. Its ability to compete with arachidonic acid and serve as a precursor to anti-inflammatory mediators underscores its therapeutic potential.
For researchers and drug development professionals, a deeper understanding of the specific enzymes and receptors that interact with 20:3(n-3) is crucial. Future research should focus on:
-
Elucidating the full spectrum of bioactive mediators derived from 20:3(n-3).
-
Identifying and characterizing the specific receptors through which 20:3(n-3) and its metabolites exert their effects.
-
Conducting clinical trials to evaluate the therapeutic efficacy of 20:3(n-3) supplementation in inflammatory and cardiovascular diseases.
By further exploring the nuanced roles of 20:3(n-3), the scientific community can unlock new avenues for the development of targeted nutritional and pharmaceutical interventions to improve human health.
References
- 1. EICOSATRIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. portlandpress.com [portlandpress.com]
- 3. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. mdpi.com [mdpi.com]
- 6. Health benefits of n-3 polyunsaturated fatty acids: eicosapentaenoic acid and docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The n-3 docosapentaenoic acid (DPA): A new player in the n-3 long chain polyunsaturated fatty acid family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New evidence that omega-3 fatty acids have a role in primary prevention of coronary heart disease - Calder - Journal of Public Health and Emergency [jphe.amegroups.org]
- 9. ahajournals.org [ahajournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Omega-3 Fatty Acids and Inflammatory Processes [mdpi.com]
- 12. n-3 PUFA and inflammation: from membrane to nucleus and from bench to bedside | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 13. lipidmaps.org [lipidmaps.org]
The Mammalian Biosynthesis of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic pathway converting α-linolenic acid (ALA) to more elongated and desaturated omega-3 fatty acids like eicosapentaenoic acid (EPA). While not as extensively studied as EPA and docosahexaenoic acid (DHA), understanding its biosynthesis is crucial for elucidating the complete picture of omega-3 fatty acid metabolism and its implications in health and disease. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in mammals, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
The synthesis of this compound from the essential fatty acid ALA involves a series of enzymatic reactions, primarily catalyzed by fatty acid desaturases and elongases located in the endoplasmic reticulum. The key enzymes in this pathway are Delta-6 desaturase (FADS2) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).
Key Enzymes and Reactions
The biosynthesis of this compound from α-linolenic acid is a two-step process:
-
Delta-6 Desaturation: The initial and rate-limiting step is the introduction of a double bond at the delta-6 position of α-linolenic acid (18:3n-3) by the enzyme Delta-6 desaturase (FADS2). This reaction converts ALA into stearidonic acid (SDA; 18:4n-3).[1][2][3]
-
Elongation: Stearidonic acid is then elongated by the addition of a two-carbon unit, a reaction catalyzed by ELOVL5.[4][5][6] This converts SDA into this compound (20:3n-3).
Quantitative Data
The efficiency of this biosynthetic pathway is influenced by various factors, including substrate availability and competition with omega-6 fatty acids for the same enzymes. The following tables summarize available quantitative data on enzyme kinetics and conversion rates.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System |
| Delta-6 Desaturase (FADS2) | α-Linolenic acid | 24.5 | 0.0244 | Human Fetal Liver Microsomes[7] |
| Delta-6 Desaturase (FADS2) | Linoleic acid | 6.5 | 0.0075 | Human Fetal Liver Microsomes[7] |
| ELOVL5 | γ-Linolenic acid (18:3n-6) | - | - | Human[8] |
| ELOVL5 | Stearidonic acid (18:4n-3) | - | - | Human[8] |
Note: Comprehensive kinetic data for human ELOVL5 with omega-3 substrates is limited in the reviewed literature.
Table 2: In Vitro and In Vivo Conversion Efficiencies of α-Linolenic Acid
| System | Conversion Product | Conversion Rate (%) | Conditions |
| HepG2 Cells | Eicosapentaenoic Acid (EPA) | ~17% | Incubation with [13C]LA/[13C]ALA at a 1:1 ratio[9] |
| HepG2 Cells | Docosahexaenoic Acid (DHA) | ~0.7% | Incubation with [13C]LA/[13C]ALA at a 1:1 ratio[9] |
| Young Women | Eicosapentaenoic Acid (EPA) | 21% | Following ingestion of [U-13C]ALA[10] |
| Young Women | Docosapentaenoic Acid (DPA) | 6% | Following ingestion of [U-13C]ALA[10] |
| Young Women | Docosahexaenoic Acid (DHA) | 9% | Following ingestion of [U-13C]ALA[10] |
Experimental Protocols
This section provides detailed methodologies for studying the biosynthesis of this compound.
Protocol 1: Cell Culture of HepG2 Cells for Fatty Acid Metabolism Studies
The human hepatoma cell line HepG2 is a widely used model for studying hepatic lipid metabolism.[11][12]
Materials:
-
HepG2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with 1 g/L glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
HEPES buffer (1 M)
-
GlutaMAX™-I supplement (200 mM)
-
MEM Non-Essential Amino Acids (100x)
-
TrypLE™ Express
-
Phosphate-Buffered Saline (PBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
α-Linolenic acid (ALA)
Procedure:
-
Cell Maintenance: Culture HepG2 cells in DMEM supplemented with 10% (v/v) FBS, 1% HEPES, 1% GlutaMAX™, and 1% MEM Non-Essential Amino Acids. Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Wash the cell monolayer with PBS, add TrypLE™ Express, and incubate for 5-10 minutes at 37°C to detach cells. Neutralize TrypLE™ with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed new culture flasks.
-
Fatty Acid Treatment: For metabolism studies, seed HepG2 cells in appropriate culture plates. Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM containing ALA complexed to fatty acid-free BSA. The final concentration of ALA can be varied depending on the experimental design (e.g., 100 µM).[13]
Protocol 2: Subcellular Fractionation for Microsome Isolation
Desaturase and elongase enzymes are located in the endoplasmic reticulum, which can be isolated as microsomes through differential centrifugation.[2][14]
Materials:
-
Cultured cells or liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell/Tissue Homogenization: Harvest cells or finely mince fresh liver tissue on ice. Wash with ice-cold PBS and then with homogenization buffer. Resuspend the cells or tissue in homogenization buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Differential Centrifugation: a. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Carefully collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria. c. Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 60-90 minutes at 4°C to pellet the microsomal fraction.[15]
-
Microsome Resuspension and Storage: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4). Determine the protein concentration using a standard method like the Bradford assay. Aliquot the microsomal suspension and store at -80°C.
Protocol 3: Delta-6 Desaturase Activity Assay
This assay measures the conversion of a radiolabeled substrate (e.g., [1-14C]α-linolenic acid) to its desaturated product.[11]
Materials:
-
Microsomal preparation
-
[1-14C]α-Linolenic acid
-
Coenzyme A (CoA)
-
ATP
-
NADH
-
Magnesium chloride (MgCl2)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate buffer (pH 7.2)
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, CoA, MgCl2, NADH, and BSA.
-
Enzyme Reaction: Add the microsomal protein to the reaction mixture and pre-incubate for a few minutes at 37°C. Initiate the reaction by adding [1-14C]α-linolenic acid. Incubate at 37°C for a defined period (e.g., 20 minutes) with gentle shaking.
-
Reaction Termination and Saponification: Stop the reaction by adding the termination solution. Saponify the lipids by heating at 80°C for 60 minutes.
-
Fatty Acid Extraction: After cooling, acidify the mixture with HCl and extract the fatty acids with hexane.
-
Separation and Quantification: Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using a scintillation counter.
-
Calculation: Calculate the enzyme activity as nmol of product formed per minute per mg of microsomal protein.
Protocol 4: ELOVL5 Elongase Activity Assay
This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[9]
Materials:
-
Microsomal preparation
-
[14C]Malonyl-CoA
-
Stearidonyl-CoA (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Reaction termination solution (e.g., 2.5 M KOH)
-
Hexane
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the fatty acyl-CoA substrate (stearidonoyl-CoA).
-
Enzyme Reaction: Add the microsomal protein and pre-incubate at 37°C. Start the reaction by adding [14C]malonyl-CoA. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Saponification: Stop the reaction by adding the KOH solution and saponify by heating.
-
Extraction and Quantification: Acidify the reaction mixture and extract the fatty acids with hexane. Measure the radioactivity in the hexane phase using a scintillation counter.
-
Calculation: Express the elongase activity as pmol of malonyl-CoA incorporated per minute per mg of protein.
Protocol 5: Lipid Extraction from Cultured Cells
This protocol is for the extraction of total lipids from cultured cells for subsequent fatty acid analysis.[7][16]
Materials:
-
Cultured cell pellet
-
Methanol
-
Chloroform
-
0.9% NaCl solution
Procedure:
-
Cell Harvesting: Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Solvent Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v). Vortex thoroughly to ensure complete lysis and lipid extraction.
-
Phase Separation: Add 0.9% NaCl solution to the mixture to induce phase separation. Vortex and centrifuge at a low speed to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol 6: Fatty Acid Analysis by Gas Chromatography (GC)
This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their analysis by GC.[17][18]
Materials:
-
Dried lipid extract
-
BF3-methanol or HCl-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for FAME analysis (e.g., a polar cyano-column)[17]
-
FAME standards
Procedure:
-
Methylation: Add BF3-methanol or HCl-methanol to the dried lipid extract. Heat the mixture at 100°C for 30-60 minutes.
-
FAME Extraction: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen.
-
GC Analysis: Resuspend the FAMEs in a small volume of hexane and inject into the GC. Use an appropriate temperature program to separate the FAMEs.
-
Identification and Quantification: Identify the FAMEs by comparing their retention times with those of known standards. Quantify the individual fatty acids by integrating the peak areas and using an internal standard.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for studying eicosatrienoic acid biosynthesis.
References
- 1. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 3. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELOVL5 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.ijs.si [bio.ijs.si]
- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Alpha-linolenic acid inhibits hepatocellular carcinoma cell growth through Farnesoid X receptor/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oyc.co.jp [oyc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. internationaloliveoil.org [internationaloliveoil.org]
- 18. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, a polyunsaturated omega-3 fatty acid, is a molecule of significant interest in various fields of biomedical research. As a homolog of alpha-linolenic acid, it serves as a precursor to a range of bioactive lipid mediators, collectively known as eicosanoids. These signaling molecules play crucial roles in inflammatory processes, immune responses, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a long-chain fatty acid characterized by a 20-carbon backbone with three cis-configured double bonds.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.
Identity
| Property | Value |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid[3] |
| Synonyms | Dihomo-α-Linolenic Acid, Eicosatrienoic Acid (20:3 n-3), ETA[4][5] |
| Molecular Formula | C₂₀H₃₄O₂[3][4] |
| Molecular Weight | 306.48 g/mol [2] |
| CAS Number | 17046-59-2[2] |
| ChEBI ID | CHEBI:93118[6] |
| LIPID MAPS ID | LMFA01030159[6] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | Not experimentally available. Predicted: -36.1 °C | ChemAxon |
| Boiling Point | Not experimentally available. Predicted: 445.9 °C at 760 mmHg | US EPA EPI Suite |
| pKa | Not experimentally available. Predicted: 4.98 | ChemAxon |
| Solubility | Water: Practically insoluble[2]. Organic Solvents: - Ethanol: Miscible[4] - DMSO: 100 mg/mL[4] - DMF: 100 mg/mL[4] - 0.1 M Na₂CO₃: 1.7 mg/mL[4] | [2][4] |
| Stability | Highly susceptible to oxidation due to the presence of multiple double bonds. Should be stored at -20°C.[5][7] | [5][7] |
Metabolic Signaling Pathways
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a substrate for several key enzymatic pathways that produce a variety of eicosanoids. These pathways are central to its biological activity.
Eicosanoid Synthesis Pathways
The metabolism of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is primarily carried out by three families of enzymes: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) monooxygenases.[8][9] Each pathway leads to the formation of distinct classes of signaling molecules.
Caption: Major metabolic pathways of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid.
Experimental Protocols
Extraction of (11Z,14Z,17Z)-icosa-11,14,17-trienoic Acid from Biological Samples (Bligh & Dyer Method)
This protocol is a widely used method for the total lipid extraction from biological tissues and cells.[1][8][10][11][12]
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Sample (e.g., cell pellet, tissue homogenate)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Homogenization: For a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 15 minutes to ensure thorough mixing and protein precipitation.[10]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.[10]
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at room temperature. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.[8]
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.
-
Storage: The dried lipid extract should be stored under an inert atmosphere at -20°C or lower to prevent oxidation.
Caption: Workflow for the Bligh & Dyer lipid extraction method.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of fatty acids after their conversion to volatile methyl esters (FAMEs).[13][14]
Materials:
-
Lipid extract containing (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid
-
Internal standard (e.g., deuterated C20:3)
-
Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃/MeOH) or acetyl chloride in methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase)
Procedure:
-
Internal Standard Addition: Add a known amount of an appropriate internal standard to the lipid extract.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of hexane and 1 mL of 14% BF₃/MeOH to the dried lipid extract.
-
Seal the tube and heat at 100°C for 1 hour.
-
Cool the mixture to room temperature.
-
Add 1 mL of deionized water to stop the reaction and extract the FAMEs into the hexane layer.
-
Vortex and centrifuge to separate the phases.
-
-
Purification:
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final hexane solution into the GC-MS.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity and specificity. Monitor characteristic ions for the methyl ester of (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid and the internal standard.
-
-
-
Quantification: Create a calibration curve using known concentrations of a (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid standard. The concentration of the analyte in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.
Caption: General workflow for the quantitative analysis of fatty acids by GC-MS.
Conclusion
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid is a pivotal molecule in lipid biochemistry, serving as a precursor to a diverse array of signaling molecules that modulate key physiological and pathological processes. A thorough understanding of its chemical properties, metabolic fate, and the analytical methods for its study is essential for researchers and drug development professionals aiming to harness its therapeutic potential or to understand its role in disease. This guide provides a foundational overview to support such endeavors.
References
- 1. scribd.com [scribd.com]
- 2. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]
- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tabaslab.com [tabaslab.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. biochem.wustl.edu [biochem.wustl.edu]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
- 13. researchgate.net [researchgate.net]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid whose role in mitochondrial function is an emerging area of interest. This technical guide provides a comprehensive overview of the current understanding of the interaction between this specific fatty acid and mitochondria. It summarizes key experimental findings, details relevant methodologies for future research, and visualizes potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction
Mitochondria are central to cellular metabolism, energy production, and signaling. The composition of mitochondrial membranes, particularly their fatty acid profile, is critical for maintaining mitochondrial integrity and function. Polyunsaturated fatty acids (PUFAs) are key components of these membranes and can modulate various mitochondrial processes, including electron transport chain efficiency, reactive oxygen species (ROS) production, and apoptosis. This compound is a 20-carbon omega-3 PUFA, and its specific effects on mitochondrial biology are a subject of ongoing investigation. This guide will delve into the known and potential impacts of this fatty acid on mitochondrial function.
Quantitative Data on the Effects of this compound on Mitochondrial Function
Direct research on the effects of this compound on mitochondrial function is limited. However, a key study by Graff et al. (1983) in the yeast Saccharomyces cerevisiae provides seminal, quantitative insights into its impact on mitochondrial genome stability.
| Cell Type | Parameter Measured | Treatment | Concentration | Duration | Result | Reference |
| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | This compound | Not specified | 8-10 generations | 50-60% petite mutants | Graff et al., 1983[1] |
| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | cis-9-Octadecenoic acid (Control) | Not specified | 8-10 generations | 4-5% petite mutants | Graff et al., 1983[1] |
| Saccharomyces cerevisiae (KD115 auxotroph) | Frequency of "petite" mutants (loss of mitochondrial DNA) | cis-8,11,14-Eicosatrienoic acid (Control) | Not specified | 8-10 generations | 4-5% petite mutants | Graff et al., 1983[1] |
Table 1: Effect of this compound on Mitochondrial Genome Stability in Saccharomyces cerevisiae
Potential Signaling Pathways
While direct signaling pathways for this compound's effect on mitochondria are not yet elucidated, we can hypothesize a potential pathway based on the known metabolism of omega-3 fatty acids and their influence on cellular processes affecting mitochondria. This fatty acid is an intermediate in the conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to modulate mitochondrial function through various mechanisms.
Caption: Hypothesized signaling pathway of this compound's impact on mitochondrial function.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function. These are generalized protocols that can be adapted for specific cell types and experimental questions.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells treated with the fatty acid.
Materials:
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Base Medium supplemented with L-carnitine, glucose, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Fatty Acid Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Conjugate the fatty acid to BSA by incubating at 37°C for 1 hour to create a BSA-bound fatty acid solution.
-
Cell Treatment: Replace the cell culture medium with Seahorse XF base medium containing the desired concentration of the fatty acid-BSA conjugate and incubate for the desired duration.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Wash and replace the medium in the cell plate with the assay medium.
-
Load the calibrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure basal OCR and the response to the injected compounds.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Experimental workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm). In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cells cultured in appropriate plates (e.g., 96-well black-walled plates)
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time. Include a positive control (FCCP/CCCP) and a vehicle control.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells with an appropriate buffer (e.g., PBS).
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity for both J-aggregates (red; Ex/Em ~560/595 nm) and JC-1 monomers (green; Ex/Em ~485/530 nm).
-
Flow Cytometer: Analyze the cell populations for red and green fluorescence.
-
Microscopy: Visualize the changes in red and green fluorescence in the mitochondria.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Superoxide (B77818) with MitoSOX Red
This protocol uses the MitoSOX Red reagent, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Cells cultured on coverslips or in appropriate plates
-
This compound
-
Antimycin A or other known ROS inducers (positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound, a positive control, and a vehicle control.
-
MitoSOX Red Staining:
-
Prepare the MitoSOX Red working solution (typically 5 µM) in a suitable buffer (e.g., HBSS).
-
Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells gently with a warm buffer.
-
Imaging or Flow Cytometry:
-
Microscopy: Mount the coverslips and visualize the red fluorescence indicative of mitochondrial superoxide.
-
Flow Cytometry: Analyze the cells for an increase in red fluorescence intensity.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide production.
Caption: Overview of key experimental assays to assess mitochondrial function.
Discussion and Future Directions
The current body of research on the direct effects of this compound on mitochondrial function is sparse. The foundational work in S. cerevisiae suggests a potentially detrimental role in mitochondrial genome maintenance, leading to a loss of mitochondrial function.[1] This finding is significant as it points towards a specific structural requirement for unsaturated fatty acids in supporting mitochondrial replication.
However, many questions remain unanswered. Future research should focus on:
-
Mammalian Systems: Investigating the effects of this fatty acid on mitochondrial function in various mammalian cell lines and animal models to determine if the effects observed in yeast are conserved.
-
Mechanistic Studies: Elucidating the molecular mechanisms by which this compound impacts mitochondrial DNA replication and other mitochondrial processes. This includes studying its incorporation into mitochondrial membranes and its influence on the activity of key mitochondrial enzymes and protein complexes.
-
Signaling Pathways: Identifying the specific signaling cascades that are modulated by this fatty acid and its metabolites in the context of mitochondrial function.
-
Dose-Response and Time-Course Studies: Conducting detailed analyses to understand the concentration- and time-dependent effects of this fatty acid on various mitochondrial parameters.
By employing the advanced experimental protocols outlined in this guide, researchers can begin to fill these knowledge gaps and provide a clearer understanding of the role of this compound in mitochondrial biology. This knowledge will be invaluable for the development of novel therapeutic strategies targeting mitochondrial dysfunction in various diseases.
References
"Role of eicosatrienoic acid in cellular signaling".
An In-depth Technical Guide to the Role of Eicosatrienoic Acid in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosatrienoic acids (ETAs) are 20-carbon polyunsaturated fatty acids that play significant, though often nuanced, roles in cellular signaling. As metabolites of dietary fatty acids, various ETA isomers, including Dihomo-γ-linolenic acid (DGLA) and Mead acid, along with their downstream eicosanoid products, are implicated in a wide array of physiological and pathophysiological processes. These lipids and their derivatives act as signaling molecules that modulate pathways controlling inflammation, cell proliferation, angiogenesis, and vascular tone. Their mechanisms of action are complex, involving interactions with G-protein coupled receptors (GPCRs), modulation of second messenger systems like intracellular calcium and cAMP, and regulation of gene expression through nuclear receptors. This technical guide provides a comprehensive overview of the current understanding of ETA-mediated cellular signaling, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to support further research and drug development efforts in this area.
Introduction to Eicosatrienoic Acids (ETAs)
Eicosatrienoic acids are a class of polyunsaturated fatty acids characterized by a 20-carbon backbone and three double bonds.[1] Their biological functions are largely determined by the specific isomer, which dictates the metabolic pathways they enter and the signaling molecules they produce. The two most studied isomers in cellular signaling are:
-
Dihomo-γ-linolenic acid (DGLA; 20:3n-6): An omega-6 fatty acid derived from the elongation of γ-linolenic acid (GLA).[2] DGLA is a precursor to anti-inflammatory series-1 prostanoids and can competitively inhibit the production of pro-inflammatory eicosanoids from arachidonic acid (AA).[2]
-
Mead acid (5,8,11-eicosatrienoic acid; 20:3n-9): An omega-9 fatty acid synthesized from oleic acid. Its presence in tissues is often used as a biomarker for essential fatty acid deficiency.[3][4] Despite this association, Mead acid itself has been shown to possess distinct bioactive properties, particularly in the contexts of cancer and inflammation.[3]
ETAs and their metabolites, such as epoxyeicosatrienoic acids (EETs) generated by cytochrome P450 (CYP) enzymes, are crucial lipid mediators.[5][6][7] They exert their effects locally as autocrine or paracrine signals, binding to cell surface and nuclear receptors to initiate intracellular signaling cascades.[8][9]
Biosynthesis of Key Eicosatrienoic Acids and Metabolites
The synthesis of DGLA and Mead acid originates from different dietary fatty acid precursors. DGLA is part of the omega-6 pathway, while Mead acid is produced via the omega-9 pathway, which becomes more active during a deficiency of essential omega-3 and omega-6 fatty acids. These fatty acids can then be further metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to generate a variety of bioactive eicosanoids.
Core Signaling Pathways Modulated by ETAs
ETAs and their derivatives influence a variety of signaling cascades. While the specific receptors for many ETA metabolites are still under investigation, much of their activity is understood to be mediated through GPCRs and the subsequent modulation of intracellular second messengers.
G-Protein Coupled Receptor (GPCR) Signaling
Epoxy-metabolites of ETAs, such as EETs, are known to activate GPCRs, leading to diverse downstream effects depending on the G-protein subtype (Gαs, Gαi, Gαq) involved.[5]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including ion channels.[5]
-
Gαq/11 Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][10][11] EETs have been shown to increase intracellular Ca2+ concentration in vascular smooth muscle cells.[12]
Regulation of Gene Expression
ETAs can also regulate gene expression by acting as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[13][14] Upon binding, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13] This mechanism is central to the role of ETAs in lipid metabolism and inflammation.
Specific Signaling Actions of ETA Isomers
-
Mead Acid: In human breast cancer cells, Mead acid has been shown to suppress cell growth by downregulating the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and VEGFR2. This suggests an anti-angiogenic and anti-proliferative role mediated by the attenuation of VEGF signaling.[3][15][16][17]
-
Dihomo-γ-linolenic Acid (DGLA): DGLA exhibits anti-atherogenic properties by inhibiting key cellular processes in macrophages. It has been shown to attenuate interferon-γ signaling by inhibiting the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) on serine 727.[4][18] It also reduces the expression of scavenger receptors SR-A and CD36, limiting foam cell formation.[18]
Quantitative Data on ETA Signaling Effects
The following tables summarize key quantitative findings from studies investigating the effects of ETAs on cellular processes.
Table 1: Effects of Mead Acid on Cancer Cell Lines
| Cell Line | Parameter | Treatment | Result | Reference |
| KPL-1 (Human Breast Cancer) | Cell Growth | 214.2 µM Mead Acid for 72h | IC50 value | [15][16] |
| KPL-1 (Human Breast Cancer) | VEGFR1 & VEGFR2 Levels | 214.2 µM Mead Acid for 72h | Significant decrease | [15][16] |
| KPL-1 Xenograft (in vivo) | Tumor Volume | Mead acid-rich diet for 8 weeks | 376±66 mm³ (vs. 872±103 mm³ in control) | [15] |
| KPL-1 Xenograft (in vivo) | Lymph Node Metastasis | Mead acid-rich diet for 8 weeks | 10% (1/10) (vs. 67% (10/15) in control) | [15] |
| T-24 (Urothelium Cancer) | Lipid Peroxidation | Mead Acid | Decreased | [19] |
| MCF-7 (Breast Cancer) | Cell Proliferation | Mead Acid | Decreased | [19] |
| HRT-18 (Colon Cancer) | Cell Proliferation | Mead Acid | Increased | [19] |
Table 2: Effects of DGLA on Macrophage Function
| Cell Type | Parameter | Treatment | Result | Reference |
| THP-1 Macrophages | STAT1 Phosphorylation (Ser727) | 50 µM DGLA for 24h | Inhibition of IFN-γ induced phosphorylation | [4][18] |
| THP-1 Macrophages | Scavenger Receptor (SR-A, CD36) Expression | 50 µM DGLA for 24h | Reduction in expression | [18] |
| THP-1 Macrophages | MCP-1 driven Monocytic Migration | 50 µM DGLA for 24h | Attenuated migration | [4] |
Experimental Protocols
This section outlines methodologies for key experiments used to elucidate the role of ETAs in cellular signaling.
Eicosanoid Extraction and Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological matrices.[20]
Objective: To extract and quantify specific ETA isomers and their metabolites from cell culture media or cell lysates.
Methodology:
-
Sample Collection:
-
Media: Aspirate cell culture media. To stop enzymatic activity, add an antioxidant like butylated hydroxytoluene (BHT) and a mixture of internal standards (deuterated analogs of the eicosanoids of interest).
-
Cells (Intracellular): Scrape adherent cells into methanol (B129727) (MeOH) to simultaneously quench metabolic activity and lyse the cells.[21] Add phosphate-buffered saline (PBS) and internal standards.[21]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., C18) with MeOH, followed by water.
-
Load the sample onto the column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% MeOH) to remove polar impurities.
-
Elute the eicosanoids with 100% MeOH.[21]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the eicosanoids using reverse-phase liquid chromatography on a C18 column.[21]
-
Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each eicosanoid and its corresponding internal standard.
-
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to ETA treatment.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to desired confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
Baseline Measurement: Place the cells on a fluorescence microscope or in a plate reader equipped with the appropriate filters. Measure the baseline fluorescence intensity.
-
Stimulation and Measurement: Add the ETA or metabolite of interest and continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.[22][23]
-
Calibration (Optional): At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence (Fmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (Fmin) for calculating the absolute [Ca²⁺]i.
Protein Kinase C (PKC) Activity Assay
Objective: To determine if ETAs modulate the activity of PKC.
Methodology:
-
Cell Treatment: Treat cultured cells with the ETA of interest for the desired time.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein kinase activity.
-
Immunoprecipitation (Optional): For isoform-specific analysis, immunoprecipitate the specific PKC isoform from the cell lysate using a targeted antibody.
-
Kinase Assay:
-
Incubate the cell lysate or immunoprecipitate with a specific PKC substrate peptide and ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is performed in a buffer containing the necessary co-factors for PKC activation (e.g., Ca²⁺, DAG, phosphatidylserine).
-
-
Detection:
-
Radiolabel Method: Stop the reaction and spot the mixture onto a phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[24]
-
ELISA Method: Use an ELISA-based assay where the substrate is coated on a microplate. After the kinase reaction, use a phospho-specific antibody that recognizes the phosphorylated substrate to detect the level of activity via a colorimetric or fluorometric readout.[23]
-
Conclusion and Future Directions
Eicosatrienoic acids and their metabolites are potent lipid mediators that play a critical role in a multitude of cellular signaling pathways. DGLA and its derivatives primarily exert anti-inflammatory effects, while the actions of Mead acid are more context-dependent, showing potential anti-cancer effects in some models. Their ability to interact with GPCRs, modulate intracellular calcium and PKC activity, and regulate gene expression highlights their importance as signaling molecules.
For researchers and drug development professionals, the pathways modulated by ETAs represent promising therapeutic targets. The development of stable ETA analogs or drugs that target key enzymes in their metabolic pathways (e.g., COX, LOX, CYP enzymes) could offer novel strategies for treating inflammatory diseases, cancer, and cardiovascular conditions. Future research should focus on the deorphanization of receptors for specific ETA metabolites, a deeper characterization of their downstream signaling networks, and a more thorough investigation of their therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing these efforts.
References
- 1. Eicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation and Cancer: The Role of Lipid Signaling in the Continuum Between Two Ends of the Tumor Spectrum | Basicmedical Key [basicmedicalkey.com]
- 8. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoid receptor - Wikipedia [en.wikipedia.org]
- 10. Activation of protein kinase C by lipoxin A and other eicosanoids. Intracellular action of oxygenation products of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of protein kinase C by arachidonic acid selectively enhances the phosphorylation of GAP-43 in nerve terminal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic acids increase intracellular calcium concentration in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omega-3 polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mead acid inhibits the growth of KPL-1 human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mead acid inhibits the growth of KPL-1 human breast cancer cells ...: Ingenta Connect [ingentaconnect.com]
- 18. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of eicosatrienoic acid (20:3 n-9, Mead's acid) on some promalignant-related properties of three human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Inhibitory effects of omega-3 fatty acids on protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid
Introduction
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-linolenic acid, is an omega-3 polyunsaturated fatty acid. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its role in various physiological and pathological processes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), catering to researchers, scientists, and drug development professionals.
I. Analytical Methods Overview
The quantification of this compound in biological samples such as plasma, serum, and tissues can be effectively achieved by two primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. It requires the conversion of fatty acids to their volatile methyl ester derivatives (FAMEs) prior to analysis.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can directly analyze free fatty acids without derivatization, offering high throughput and specificity.[2][3][4]
The choice of method depends on the available instrumentation, sample matrix, and the required sensitivity.
II. Sample Preparation: Lipid Extraction
Proper sample preparation is critical for accurate quantification. The following protocols describe common lipid extraction methods from plasma/serum and tissue samples.
A. Lipid Extraction from Plasma/Serum (Folch Method)
This protocol is suitable for the extraction of total lipids from plasma or serum.
Materials:
-
0.9% NaCl solution
-
Internal Standard (e.g., deuterated this compound)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Protocol:
-
To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate the upper aqueous phase and the protein interface.
-
Transfer the lower organic phase to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
B. Lipid Extraction from Tissue (Bligh-Dyer Method)
This protocol is optimized for the extraction of lipids from tissue samples.[5]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Internal Standard
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
Protocol:
-
Weigh approximately 50 mg of frozen tissue and place it in a homogenizing tube.
-
Add a known amount of internal standard.
-
Add 1 mL of methanol and homogenize until a uniform suspension is achieved.
-
Add 0.5 mL of chloroform and homogenize further.
-
Add 0.5 mL of deionized water and homogenize again.
-
Transfer the homogenate to a glass centrifuge tube.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction of the remaining aqueous phase and tissue pellet with 1 mL of chloroform.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
The dried lipid extract can now be processed for GC-MS or LC-MS/MS analysis.
III. GC-MS Quantification of this compound
A. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxyl group of the fatty acid must be derivatized to increase its volatility. Methylation is the most common derivatization technique.[6]
Materials:
-
BF3-Methanol (14%)
-
Saturated NaCl solution
Protocol:
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
The upper hexane layer contains the FAMEs.
-
Transfer the hexane layer to a clean GC vial for analysis.
B. GC-MS Instrumental Parameters
Table 1: GC-MS Instrumental Parameters for FAME Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 50 to 550 |
| Data Analysis | Identify FAMEs by comparing their retention times and mass spectra with known standards and spectral libraries (e.g., NIST). Quantify using the peak area ratio of the analyte to the internal standard. |
C. Expected Mass Spectrum
The electron ionization mass spectrum of this compound methyl ester will show a characteristic molecular ion peak (M+) at m/z 320.5 and fragmentation patterns typical for polyunsaturated FAMEs.[7][8][9][10]
IV. LC-MS/MS Quantification of this compound
LC-MS/MS allows for the direct analysis of underivatized fatty acids, offering high sensitivity and specificity.[4]
A. Sample Preparation for LC-MS/MS
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture, such as methanol:isopropanol (1:1, v/v).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
B. LC-MS/MS Instrumental Parameters
Table 2: LC-MS/MS Instrumental Parameters for Free Fatty Acid Analysis
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera X2 UHPLC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, ramp to 95% B over 10 min, hold for 2 min, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MRM Transition | Precursor ion [M-H]⁻: m/z 305.2; Product ions will need to be optimized, but a potential transition for a similar compound is m/z 305.2 -> [fragment ion][11] |
| Data Analysis | Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve. |
V. Method Validation and Data Presentation
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[12] Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters for Quantification of this compound
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~5-20 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Matrix Effect | N/A | To be assessed, typically within 85-115% |
| Stability | To be determined | To be determined |
Note: These are typical values and should be established for each specific assay and laboratory.
VI. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General experimental workflow for fatty acid quantification.
B. Omega-3 Fatty Acid Metabolic Pathway
This diagram shows the metabolic pathway of omega-3 fatty acids, highlighting the position of this compound.
Caption: Simplified omega-3 fatty acid metabolic pathway.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. aocs.org [aocs.org]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 8. ez.restek.com [ez.restek.com]
- 9. 11,14,17-Eicosatrienoic acid, methyl ester [webbook.nist.gov]
- 10. Methyl 11,14,17-eicosatrienoate | C21H36O2 | CID 5367326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Note: Extraction and Quantification of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(Z),14(Z),17(Z)-Eicosatrienoic acid, an omega-3 polyunsaturated fatty acid (PUFA), is a bioactive lipid involved in various physiological and pathological processes, including the modulation of inflammation. Accurate quantification of this analyte in complex biological matrices like human plasma is crucial for understanding its role in health and disease. However, its low endogenous concentrations and susceptibility to oxidation present significant analytical challenges.
This document provides detailed protocols for the efficient extraction of this compound from human plasma samples using Solid-Phase Extraction (SPE). The presented methods are optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity for lipid analysis.[1][2][3] Adherence to proper sample handling and extraction procedures is critical for obtaining reliable and reproducible results.
Pre-Analytical Sample Handling
To minimize variability and prevent the artificial generation or degradation of analytes, strict pre-analytical conditions are required.
-
Anticoagulant Selection: Collect whole blood in tubes containing ethylenediaminetetraacetic acid (EDTA).[4]
-
Sample Processing: Centrifuge blood samples at 3,000 rpm for 10-15 minutes to separate plasma.[5][6] Process samples at a reduced temperature (e.g., 4°C) to minimize enzymatic activity.[4]
-
Storage: For long-term storage, plasma samples should be kept at -80°C.[4][6] Avoid repeated freeze-thaw cycles, as they can lead to eicosanoid formation and degradation.[4]
-
Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent the oxidation of PUFAs during sample preparation.[6]
Experimental Workflow Overview
The overall process involves spiking the plasma sample with an internal standard, extracting the lipids using a solid-phase extraction protocol, and analyzing the eluate via LC-MS/MS.
Caption: High-level workflow for eicosatrienoic acid extraction and analysis.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for extracting eicosanoids and related PUFAs from plasma and is suitable for a 96-well plate format for higher throughput.[3][6][7]
4.1 Materials and Reagents
-
Human Plasma (EDTA)
-
This compound analytical standard
-
Deuterated internal standard (e.g., 11,12-EET-d8 or a similar deuterated eicosanoid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
Butylated Hydroxytoluene (BHT)
-
SPE Plate/Cartridges (e.g., Polymeric reverse-phase like Oasis HLB)[1][6]
-
96-well collection plates
-
Plate centrifuge
-
Nitrogen evaporator
4.2 Protocol Steps
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
Analytical Method: LC-MS/MS
Analysis is performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[8][9] A gradient elution is employed using mobile phases of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[8]
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[3][9]
Data Presentation
Quantitative performance is critical for validating the extraction and analysis method. The following tables summarize typical performance characteristics reported for similar lipid mediator analyses in plasma.
Table 1: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Extraction Recovery | 65% - 112% | [1][6][7] |
| Precision (CV%) | < 20% | [6][7] |
| Limit of Quantification (LOQ) | 0.04 - 0.5 ng/mL | [6][7] |
| Linearity (r²) | > 0.99 |[6] |
Table 2: Example LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| This compound | 305.2 | To be optimized (e.g., 167, 261) | ESI- |
| Deuterated Internal Standard (e.g., 11,12-EET-d8) | 327.2 | To be optimized | ESI- |
Note: Specific MRM transitions must be optimized empirically for the instrument in use.
Conclusion
The Solid-Phase Extraction (SPE) protocol detailed in this application note provides a robust, reliable, and high-throughput method for the extraction of this compound from human plasma. When coupled with LC-MS/MS analysis, this workflow delivers the sensitivity and specificity required for the accurate quantification of low-abundance lipid mediators. Careful attention to pre-analytical sample handling is paramount to ensure data quality and integrity. This method is well-suited for clinical research and drug development applications where precise measurement of PUFAs is essential.
References
- 1. Lipidomic analysis of polyunsaturated fatty acids and their oxygenated metabolites in plasma by solid-phase extraction followed by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Polyunsaturated Fatty Acids for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent chemical properties of polyunsaturated fatty acids (PUFAs), such as their low volatility and high polarity, necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This process, typically esterification to form fatty acid methyl esters (FAMEs) or silylation, is critical for achieving accurate and reproducible results.
These application notes provide detailed protocols for the most common derivatization methods for PUFAs, a comparative analysis of their efficiencies, and guidance on selecting the appropriate method for your research needs.
Methods Overview
The two primary methods for derivatizing PUFAs for GC analysis are esterification and silylation.
-
Esterification (FAMEs Synthesis): This is the most common approach, converting fatty acids into their corresponding methyl esters. This is typically achieved through acid-catalyzed or base-catalyzed transesterification of lipids or esterification of free fatty acids.
-
Acid-Catalyzed Esterification: Reagents like Boron Trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic hydrochloric acid (HCl) are widely used. These methods are robust and effective for both free fatty acids and the transesterification of complex lipids like triglycerides and phospholipids.[1]
-
Base-Catalyzed Transesterification: Reagents such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are used. This method is rapid but is not suitable for derivatizing free fatty acids.[1]
-
-
Silylation: This method involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation is effective for a broad range of molecules, including those with hydroxyl and amino groups, not just carboxylic acids.
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the yield and accuracy of PUFA quantification. The following table summarizes the performance of common derivatization methods for various lipid classes.
| Derivatization Method | Free Fatty Acids (FFA) | Triglycerides (TG) | Cholesterol Esters (CE) | Polar Lipids | Polyunsaturated Fatty Acids (PUFA) | Key Advantages | Key Disadvantages |
| BF₃-Methanol (14%) | Effective | Effective (Transesterification) | Insufficient alone[1] | Effective (Transesterification) | Good recovery, but potential for isomerization with high concentrations or prolonged heating.[2] | Robust for a wide range of lipids; commercially available. | Can produce artifacts with unsaturated fatty acids.[3] |
| Methanolic HCl | Effective | Effective (Transesterification) | Derivatization rate >80%[1] | Derivatization rate >80%[1] | Good recovery; cost-effective alternative to BF₃.[4] | Less volatile and more stable than BF₃.[4] | May require longer reaction times. |
| NaOH/KOH in Methanol | Ineffective[1] | Effective (Transesterification) | Effective (Transesterification) | Effective (Transesterification) | Good for simple lipids; risk of PUFA degradation with harsh conditions. | Rapid reaction. | Does not derivatize free fatty acids.[1] |
| NaOH + BF₃-Methanol | Derivatization rate >80%[1] | Derivatization rate >80%[1] | Derivatization rate >80%[1] | Derivatization rate >80%[1] | Comprehensive derivatization of various lipid classes. | Two-step process can be more complex. | |
| BSTFA/MSTFA (Silylation) | Effective | Not typically used for transesterification | Not typically used for transesterification | Effective for free fatty acids within the fraction | Effective | Derivatizes multiple functional groups. | Moisture sensitive; does not transesterify complex lipids. |
| Trimethylsulfonium hydroxide (TMSH) | Effective | Effective (Transesterification) | Effective (Transesterification) | Effective (Transesterification) | Insufficient for PUFAs (<50% derivatization)[1] | Rapid on-column methylation. | Poor derivatization efficiency for PUFAs.[1] |
Quantitative Recovery Data:
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of complex lipids.
Materials:
-
Sample containing lipids (e.g., extracted lipids, tissue homogenate)
-
BF₃-Methanol reagent (14% w/v)
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction tubes with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials
Procedure:
-
Sample Preparation: Place 1-50 mg of the lipid sample into a glass reaction tube. If the sample is in an aqueous solution, it must be dried completely, for example, by lyophilization or under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent to the dried sample.
-
Reaction: Tightly cap the tube and vortex for 30 seconds. Heat the mixture at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically for different sample types. A common practice is heating at 100°C for 30 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
This protocol is suitable for the derivatization of free fatty acids.
Materials:
-
Dried sample containing free fatty acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)
-
Glass reaction vials with PTFE-lined screw caps
-
Vortex mixer
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Place the dried sample (e.g., 1 mg of a fatty acid mixture) into a reaction vial. Dissolve the sample in a suitable aprotic solvent like acetonitrile (e.g., 100 µL).
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent.
Mandatory Visualizations
Experimental Workflow: BF₃-Methanol Esterification
Caption: Workflow for PUFA esterification using BF₃-Methanol.
Logical Relationship: Derivatization Method Selection
Caption: Decision tree for selecting a PUFA derivatization method.
References
- 1. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Applications of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vitro cell culture studies involving 11(Z),14(Z),17(Z)-Eicosatrienoic acid (ETrA), also known as Dihomo-α-linolenic acid. This rare omega-3 polyunsaturated fatty acid has demonstrated potential in modulating inflammatory pathways, and this guide offers a summary of key findings and methodologies to facilitate further investigation into its therapeutic potential.
Application Notes
This compound is an omega-3 fatty acid that is a structural isomer of the omega-6 fatty acid Dihomo-γ-linolenic acid (DGLA). In vitro studies are crucial for elucidating its specific cellular and molecular effects. The primary area of investigation for ETrA has been its anti-inflammatory properties.
A key study has demonstrated that ETrA can exert mild anti-inflammatory effects in murine macrophage RAW264.7 cells.[1][2][3] When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pre-treatment with ETrA has been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1][3] This transcription factor is a master regulator of the inflammatory response, and its inhibition by ETrA leads to a downstream reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation.[1][3]
Interestingly, in the same study, ETrA did not show a suppressive effect on the production of prostaglandin (B15479496) E2 (PGE2) or the expression of cyclooxygenase-2 (COX-2), suggesting a selective mechanism of action.[1][3] When compared to the well-known omega-3 fatty acid eicosapentaenoic acid (EPA), ETrA was found to be a less potent anti-inflammatory agent.[1][3]
While direct in vitro studies on the effects of ETrA on cell proliferation and apoptosis are limited, research on the closely related Dihomo-γ-linolenic acid (DGLA) suggests potential anti-cancer activities. DGLA has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4][5] These effects are thought to be mediated through the production of its metabolites, such as 15-(S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1), which possess anti-proliferative properties.[4] Given the structural similarities, it is plausible that ETrA may exhibit similar effects, and this warrants further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies with this compound.
Table 1: Anti-inflammatory Effects of this compound on RAW264.7 Macrophages
| Parameter | Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| NF-κB Activation | RAW264.7 | ETrA + LPS | Not specified in abstract | Not specified in abstract | Suppression of LPS-stimulated activation | [1][3] |
| Nitric Oxide (NO) Production | RAW264.7 | ETrA + LPS | Not specified in abstract | Not specified in abstract | Suppression of LPS-stimulated production | [1][3] |
| iNOS Expression | RAW264.7 | ETrA + LPS | Not specified in abstract | Not specified in abstract | Suppression of LPS-stimulated expression | [1][3] |
| PGE2 Production | RAW264.7 | ETrA + LPS | Not specified in abstract | Not specified in abstract | No suppressive effect | [1][3] |
| COX-2 Expression | RAW264.7 | ETrA + LPS | Not specified in abstract | Not specified in abstract | No suppressive effect | [1][3] |
Experimental Protocols
This section provides detailed protocols for key experiments involving this compound in cell culture.
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
Target cell line (e.g., RAW264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (ETrA)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will allow for optimal growth and treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of ETrA Stock Solution: Prepare a stock solution of ETrA in the chosen vehicle. The final concentration of the vehicle in the cell culture medium should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Dilute the ETrA stock solution to the desired final concentrations in the complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing ETrA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the effects of ETrA.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, protein expression analysis, or measurement of inflammatory mediators.
Protocol 2: Assessment of Anti-inflammatory Effects in RAW264.7 Macrophages
Materials:
-
RAW264.7 cells
-
Complete DMEM medium
-
This compound (ETrA)
-
Lipopolysaccharide (LPS)
-
Reagents for Nitric Oxide (NO) measurement (e.g., Griess reagent)
-
Reagents for protein extraction and Western blotting (for iNOS and NF-κB pathway proteins)
-
ELISA kits for PGE2 measurement
Procedure:
-
Cell Culture and Treatment: Follow Protocol 1 to culture and treat RAW264.7 cells with various concentrations of ETrA for a predetermined time (e.g., 24 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add LPS (e.g., 1 µg/mL) to the cell culture medium to induce an inflammatory response. Incubate for an appropriate duration (e.g., 24 hours for NO and PGE2 measurement, shorter times for signaling pathway analysis).
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.
-
Western Blot Analysis:
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, phosphorylated and total forms of NF-κB pathway proteins (e.g., p65, IκBα), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of ETrA on the LPS-induced NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory effects of ETrA in vitro.
Metabolic Pathway Diagram
Caption: Simplified metabolic pathway of n-3 polyunsaturated fatty acids.
References
- 1. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Resveratrol Modulates Desaturase Expression and Fatty Acid Composition of Cultured Hepatocytes [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 11(Z),14(Z),17(Z)-Eicosatrienoic Acid as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z),14(Z),17(Z)-Eicosatrienoic acid (ETrA), also known as Dihomo-α-Linolenic Acid, is a rare omega-3 polyunsaturated fatty acid (PUFA). In healthy humans, it is found in very low concentrations, typically representing less than 0.25% of serum phospholipid fatty acids.[1][2] ETrA is a precursor to a variety of bioactive lipid mediators that play a significant role in the regulation of inflammation and cardiovascular homeostasis.[3] Its low basal level and its involvement in key physiological pathways make it a promising, albeit under-investigated, biomarker for various pathological conditions, particularly those with an inflammatory component. These application notes provide an overview of the potential applications of ETrA as a biomarker and detailed protocols for its quantification in biological samples.
Potential Clinical Applications
The utility of ETrA as a biomarker stems from its position in the omega-3 metabolic pathway and its subsequent conversion to potent signaling molecules. Elevated or altered levels of ETrA and its metabolites may be indicative of dysregulation in inflammatory and metabolic pathways.
-
Inflammatory Diseases: Omega-3 PUFAs are known for their anti-inflammatory properties.[4] ETrA can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce eicosanoids that can modulate inflammatory responses.[4] Specifically, metabolites of omega-3 fatty acids can inhibit the pro-inflammatory NF-κB signaling pathway.[3] Therefore, monitoring ETrA levels could provide insights into the inflammatory status of a patient in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
-
Cardiovascular Disease: The metabolism of PUFAs is intrinsically linked to cardiovascular health. Eicosanoids derived from omega-3 fatty acids, including ETrA, can have vasodilatory and anti-atherogenic effects.[4] The CYP-epoxygenase pathway, in particular, converts omega-3 fatty acids into epoxides which have cardioprotective roles.[5] Thus, profiling ETrA and its metabolites could serve as a tool for assessing the risk and progression of atherosclerotic cardiovascular disease.
-
Cancer: While research is still emerging, the role of fatty acid metabolism in cancer is an area of intense investigation. Some studies have inadvertently highlighted the involvement of pathways that metabolize ETrA in cancer biology, suggesting its potential as a biomarker in certain malignancies.
Data Presentation: Quantitative Levels of ETrA
Quantitative data for ETrA is still relatively sparse in the literature compared to more common fatty acids. However, baseline levels in healthy individuals are consistently reported as being very low. The following table summarizes the expected concentrations.
| Analyte | Matrix | Concentration Range in Healthy Individuals | Reference |
| This compound | Serum Phospholipids | < 0.25% of total fatty acids | [1][2] |
Further research is required to establish reference ranges in various disease states.
Experimental Protocols
Accurate and reproducible quantification of ETrA is critical for its validation as a biomarker. Below are detailed protocols for the analysis of ETrA in human plasma or serum using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Total this compound in Human Plasma/Serum by GC-MS
This protocol describes the quantification of total ETrA (free and esterified) following hydrolysis and derivatization to its fatty acid methyl ester (FAME).
1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., C17:0 or a deuterated C20:3)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetyl Chloride
-
Sodium Bicarbonate (5% w/v in water)
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen gas (high purity)
2. Sample Preparation and Lipid Extraction
-
To 100 µL of plasma or serum in a glass tube with a Teflon-lined cap, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Add a known amount of internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
3. Hydrolysis and Methylation
-
To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour to hydrolyze esterified fatty acids and form fatty acid methyl esters (FAMEs).
-
Allow the tube to cool to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane extract to a GC vial for analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 7°C/min to 180°C, hold for 1 minute.
-
Ramp 2: 7°C/min to 220°C, hold for 4 minutes.
-
Ramp 3: 5°C/min to 240°C, hold for 6 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the methyl ester of ETrA and the internal standard. For polyenoic FAMEs, ions such as m/z 79 and 81 are characteristic.[6]
-
5. Quantification
-
Create a calibration curve using the ETrA standard and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the ETrA FAME to the peak area of the internal standard.
-
Determine the concentration of ETrA in the sample by comparing the area ratio to the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is suitable for the sensitive and specific quantification of ETrA.
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (ETrA-d5) or other suitable deuterated internal standard.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB or Phenomenex Strata-X).[7][8]
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
To 100 µL of plasma or serum, add 300 µL of methanol containing the deuterated internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant with 600 µL of water containing 0.1% formic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B for re-equilibration.
-
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| ETrA | 305.2 | Specific product ions to be optimized | 50 | To be optimized |
| ETrA-d5 | 310.2 | Specific product ions to be optimized | 50 | To be optimized |
Note: The specific product ions and collision energies for ETrA need to be determined by infusing the standard into the mass spectrometer. Common fragments for fatty acids include loss of the carboxyl group.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.
-
Calculate the concentration of ETrA in the samples from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of ETrA and a typical experimental workflow for its quantification.
Caption: Metabolic pathways of this compound (ETrA).
Caption: Experimental workflow for ETrA biomarker quantification.
Caption: Inhibition of NF-κB signaling by ETrA-derived metabolites.
References
- 1. Comprehensive high-resolution multiple-reaction monitoring mass spectrometry for targeted eicosanoid assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z),14(Z),17(Z)-Eicosatrienoic acid, also known as Dihomo-α-Linolenic Acid, is a rare omega-3 polyunsaturated fatty acid (PUFA) of significant interest in biomedical research. As an analog of other biologically active fatty acids, it holds potential for investigating lipid metabolism, cellular signaling, and the development of novel therapeutic agents. This document provides detailed application notes, a proposed synthetic protocol for its preparation in a research setting, and insights into its potential biological significance.
Introduction
This compound is a 20-carbon fatty acid with three cis double bonds. Its biological role is not as extensively studied as other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, its structural similarity suggests it may act as a competitive inhibitor or an alternative substrate for enzymes involved in the eicosanoid synthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). Reports indicate it can inhibit fatty acid elongation and desaturation reactions and may play a role in mitochondrial function[1][2]. The availability of this compound through chemical synthesis is crucial for enabling further research into its physiological and pathophysiological roles.
Proposed Chemical Synthesis
A plausible synthetic route for this compound involves the chain elongation of a readily available C18 precursor, α-linolenic acid. The Arndt-Eistert homologation provides a classic method for extending a carboxylic acid by one methylene (B1212753) group[3][4][5][6]. This multi-step process, followed by another two-carbon chain extension, can yield the desired C20 fatty acid.
Experimental Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Arndt-Eistert Homologation of α-Linolenic Acid
Objective: To synthesize the C19 homolog of α-linolenic acid.
Materials:
-
α-Linolenic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Diazomethane (B1218177) (CH₂N₂) in diethyl ether (handle with extreme caution)
-
Silver oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Anhydrous methanol (B129727)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Acid Chloride Formation: In a round bottom flask, dissolve α-linolenic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Diazoketone Formation: Dissolve the resulting α-linolenoyl chloride in anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists. Allow the reaction to stir at 0°C for 1 hour and then let it stand at room temperature overnight. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: To the diazoketone solution, add silver oxide as a catalyst. Add water dropwise with vigorous stirring. The reaction is exothermic and will evolve nitrogen gas. Once the gas evolution ceases, reflux the mixture for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and filter to remove the silver catalyst. Acidify the aqueous layer with dilute HCl and extract with diethyl ether. Wash the organic layer with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude C19 homologous acid.
Protocol 2: Two-Carbon Chain Elongation
Objective: To convert the C19 acid to the final C20 product, this compound.
Materials:
-
C19 homologous acid from Protocol 1
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phosphorus tribromide (PBr₃)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and equipment.
Procedure:
-
Esterification: Convert the C19 acid to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid for 4 hours. Isolate the methyl ester by extraction with diethyl ether, followed by washing and drying.
-
Reduction to Alcohol: Reduce the methyl ester to the corresponding C19 alcohol using lithium aluminum hydride in anhydrous THF at 0°C to room temperature.
-
Conversion to Alkyl Halide: Treat the C19 alcohol with phosphorus tribromide in a suitable solvent to yield the C19 alkyl bromide.
-
Nitrile Formation: React the C19 alkyl bromide with sodium cyanide in DMSO to form the C20 nitrile.
-
Hydrolysis to Carboxylic Acid: Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification. Purify the final product by chromatography.
Quantitative Data
The following table summarizes expected yields and key characterization data for the intermediates and final product. Actual yields may vary depending on experimental conditions and scale.
| Step | Compound | Starting Material (g) | Product (g, theoretical) | Expected Yield (%) | Key Characterization |
| Protocol 1 | |||||
| Acid Chloride Formation | α-Linolenoyl Chloride | 10.0 (α-Linolenic acid) | 10.6 | >95 | IR: C=O stretch at ~1800 cm⁻¹ |
| Diazoketone Formation | Diazoketone Intermediate | 10.6 | 10.8 | 80-90 | IR: C=O stretch at ~1640 cm⁻¹, N≡N stretch at ~2100 cm⁻¹ |
| Wolff Rearrangement | C19 Homologous Acid | 10.8 | 10.5 | 70-80 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Protocol 2 | |||||
| Esterification | Methyl Ester of C19 Acid | 10.5 | 11.0 | >90 | ¹H NMR: -OCH₃ signal at ~3.7 ppm |
| Reduction to Alcohol | C19 Alcohol | 11.0 | 9.9 | 85-95 | IR: O-H stretch at ~3300 cm⁻¹ |
| Conversion to Alkyl Halide | C19 Alkyl Bromide | 9.9 | 12.3 | 80-90 | Mass Spectrometry |
| Nitrile Formation | C20 Nitrile | 12.3 | 9.9 | 70-80 | IR: C≡N stretch at ~2250 cm⁻¹ |
| Hydrolysis to Carboxylic Acid | This compound | 9.9 | 10.5 | 80-90 | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC purity |
Biological Signaling Pathway
This compound, as an omega-3 PUFA, is expected to be a substrate for enzymes in the eicosanoid pathway. It may compete with arachidonic acid (an omega-6 PUFA) for COX and LOX enzymes, potentially leading to the production of anti-inflammatory or less inflammatory eicosanoids. Its known inhibitory effect on fatty acid elongation and desaturation suggests it can modulate the cellular lipid profile.
References
- 1. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. THE APPLICATION OF THE ARNDT–EISTERT REACTION TO THE SYNTHESIS OF FATTY ACIDS OF HIGH MOLECULAR WEIGHT | CoLab [colab.ws]
- 6. scribd.com [scribd.com]
Quantification of Fatty Acids in Biological Samples Using GC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are fundamental lipids that serve as essential energy sources, structural components of cell membranes, and signaling molecules involved in a myriad of physiological and pathological processes.[1][2] The accurate quantification of fatty acids in biological samples such as plasma, tissues, and cell cultures is crucial for understanding disease mechanisms, identifying biomarkers, and advancing drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the qualitative and quantitative analysis of fatty acids due to its high sensitivity, selectivity, and reproducibility.[1][3]
This application note provides a comprehensive overview and detailed protocols for the quantification of fatty acids in biological samples using GC-MS. It covers procedures for lipid extraction, derivatization of fatty acids to their more volatile esters, and instrumental analysis.
Experimental Workflow
The overall workflow for the quantification of fatty acids in biological samples by GC-MS involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Experimental Protocols
Lipid Extraction from Biological Samples
The initial step in fatty acid analysis is the extraction of total lipids from the biological matrix. The Folch method is a widely used technique for this purpose.
Materials:
-
0.9% NaCl solution
-
Homogenizer (for tissues)
-
Centrifuge
-
Glass centrifuge tubes
Protocol:
-
For liquid samples (e.g., plasma), use a defined volume (e.g., 100 µL). For tissues, weigh a precise amount (e.g., 25-50 mg) and homogenize in a chloroform/methanol mixture.[3]
-
To the sample, add a 2:1 (v/v) mixture of chloroform and methanol. A common ratio is 20 volumes of solvent to 1 volume of sample.
-
Spike the sample with a known amount of an internal standard (e.g., a deuterated fatty acid or a fatty acid not naturally present in the sample, like heptadecanoic acid).[3][4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[2]
-
Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the layers.[2][5]
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[2][3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting lipid extract is ready for derivatization.[3]
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
Due to their low volatility, fatty acids require derivatization to more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3] Acid-catalyzed esterification using boron trifluoride (BF₃) in methanol is a robust and widely used method.
Materials:
-
Boron trifluoride in methanol (14% w/v)
-
Saturated NaCl solution
-
Heating block or water bath
Protocol:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the lipids (saponification).[5]
-
Cool the sample and add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.[5]
-
Tightly cap the tube and heat the mixture at 100°C for 5 minutes to methylate the free fatty acids.[5]
-
Allow the reaction tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[5]
-
Vortex vigorously to extract the FAMEs into the hexane layer and centrifuge to separate the phases.[5]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[5]
GC-MS Analysis
The derivatized FAMEs are separated and quantified using a GC-MS system. The following table provides typical instrument parameters.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Mass Range (Full Scan) | m/z 50-550 |
Quantitative Data
Quantitative analysis is performed by generating a calibration curve with known concentrations of fatty acid standards and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The following table summarizes representative quantitative data for select fatty acids in a biological sample.
| Fatty Acid | Abbreviation | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/mL) |
| Palmitic Acid | C16:0 | 15.2 | 270.2 | 150.5 ± 12.3 |
| Palmitoleic Acid | C16:1 | 15.5 | 268.2 | 25.8 ± 3.1 |
| Stearic Acid | C18:0 | 18.3 | 298.3 | 85.2 ± 7.9 |
| Oleic Acid | C18:1 | 18.6 | 296.3 | 210.4 ± 18.5 |
| Linoleic Acid | C18:2 | 19.1 | 294.3 | 350.1 ± 25.6 |
| Arachidonic Acid | C20:4 | 22.5 | 318.3 | 75.9 ± 6.8 |
| Eicosapentaenoic Acid | C20:5 | 23.1 | 316.3 | 30.2 ± 4.5 |
| Docosahexaenoic Acid | C22:6 | 25.8 | 344.3 | 55.7 ± 5.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Fatty Acid Signaling Pathway
Fatty acids, particularly polyunsaturated fatty acids (PUFAs) like arachidonic acid, are precursors to a class of potent signaling molecules called eicosanoids. These molecules are involved in inflammation, immunity, and central nervous system functions.[6] The eicosanoid signaling pathway is initiated by the release of arachidonic acid from membrane phospholipids.
Caption: Eicosanoid signaling pathway.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of fatty acids in biological samples. Proper sample preparation, including efficient lipid extraction and complete derivatization, is critical for accurate results. The use of an internal standard is essential to correct for variations during sample handling and analysis. This methodology is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics, enabling the precise measurement of fatty acids to elucidate their roles in health and disease.
References
- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 6. Eicosanoid - Wikipedia [en.wikipedia.org]
"Protocol for preparing fatty acid methyl esters (FAMEs)".
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of fatty acids is a critical process in various scientific disciplines, including biomedical research, drug development, nutritional science, and biofuel production. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Due to their low volatility, direct analysis of fatty acids by gas chromatography (GC) is often challenging.[1][2] Derivatization of fatty acids into their more volatile methyl esters, known as fatty acid methyl esters (FAMEs), significantly improves chromatographic separation and detection sensitivity.[1][2] This document provides detailed protocols for the preparation of FAMEs from various biological samples, outlines the common methodologies, and presents the data in a structured format for easy comparison and implementation in the laboratory.
Overview of FAMEs Preparation Methods
The conversion of fatty acids and triacylglycerols into FAMEs is typically achieved through esterification or transesterification. The most common methods involve catalysis by either acids or bases.
-
Acid-Catalyzed Esterification/Transesterification: This method is effective for esterifying free fatty acids and transesterifying acylglycerols.[3] It is often the preferred method for samples containing a high content of free fatty acids.[4] Common acid catalysts include methanolic hydrogen chloride, sulfuric acid in methanol, and boron trifluoride (BF₃) in methanol.[5]
-
Base-Catalyzed Transesterification: This method is rapid and typically proceeds at lower temperatures than acid-catalyzed reactions.[3] It is highly efficient for the transesterification of triacylglycerols.[6][7] However, it is not suitable for samples with high free fatty acid content, as this can lead to soap formation, which complicates the purification process.[3][7] Common base catalysts include sodium methoxide, potassium methoxide, sodium hydroxide (B78521), and potassium hydroxide in methanol.[5][6]
-
One-Step Transesterification: This approach combines lipid extraction and methylation into a single step, offering a more streamlined and rapid procedure.[8] It is particularly useful for processing a large number of samples.
Experimental Workflow
The overall workflow for the preparation and analysis of FAMEs involves several key stages, from initial sample preparation to the final analysis by gas chromatography.
Caption: General workflow for the preparation and analysis of Fatty Acid Methyl Esters (FAMEs).
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation using Methanolic H₂SO₄
This protocol is suitable for a wide range of biological samples, including tissues, cells, and oils.
Materials:
-
Chloroform/Methanol mixture (2:1, v/v)
-
Methanolic H₂SO₄ (e.g., 1-5% v/v in anhydrous methanol)[1][9]
-
Hexane or Heptane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
Procedure:
-
Lipid Extraction:
-
For tissues or cells, homogenize a known amount of the sample (e.g., 25-50 mg) in a chloroform/methanol (2:1, v/v) solution.[1]
-
Add an internal standard for quantification.
-
Induce phase separation by adding water or a salt solution and vortex thoroughly.[1]
-
Collect the lower organic layer containing the lipids and evaporate the solvent under a stream of nitrogen.[1]
-
-
Methylation:
-
FAMEs Extraction:
-
Add 1 mL of water and 1-2 mL of hexane to the cooled tube.[2]
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.[10]
-
Repeat the hexane extraction twice to ensure complete recovery of FAMEs.[10]
-
-
Washing and Drying:
-
Wash the pooled hexane extracts with a saturated NaCl solution to remove any remaining acid and methanol.
-
Dry the hexane layer over anhydrous Na₂SO₄.[2]
-
The sample is now ready for GC analysis.
-
Protocol 2: Base-Catalyzed FAME Preparation using Methanolic KOH
This protocol is ideal for samples with low free fatty acid content, such as refined oils.
Materials:
-
Hexane or Heptane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Sample Preparation:
-
Dissolve up to 10 mg of the lipid sample in 2 mL of hexane.[3]
-
-
Methylation:
-
Add 0.2 mL of 2 M methanolic KOH and vortex for 2 minutes at room temperature.[3]
-
-
FAMEs Extraction and Purification:
-
After a brief centrifugation, the upper hexane layer containing the FAMEs can be directly analyzed by GC.[3]
-
For cleaner samples, add water to the mixture, vortex, and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new vial and dry over anhydrous Na₂SO₄.
-
Comparison of Common FAME Preparation Methods
| Parameter | Acid-Catalyzed (H₂SO₄/BF₃) | Base-Catalyzed (KOH/NaOH) |
| Reaction Time | 1-2 hours | 5-30 minutes |
| Reaction Temperature | 60-100°C | Room temperature to 60°C |
| Suitable For | All lipid classes, including free fatty acids | Triglycerides and phospholipids (B1166683) with low FFA |
| Catalyst Concentration | 1-14% in Methanol | 0.5-2 M in Methanol |
| Potential Issues | Longer reaction times, potential for artifact formation | Saponification with high FFA content |
| Reported Yield | High, generally >95% | 90-98% |
Data compiled from multiple sources, including[3][12][13][14][15].
Gas Chromatography (GC) Analysis of FAMEs
Once prepared, the FAMEs are analyzed by gas chromatography, typically using a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification.
| GC Parameter | Typical Conditions |
| Column | Fused-silica capillary column (e.g., DB-23, SP-2560, Omegawax) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector Temperature | 250-300°C |
| Oven Program | Temperature gradient (e.g., 100°C to 240°C at 3-5°C/min) |
| Injection Volume | 1 µL |
Typical GC conditions are based on information from various sources.[10][11][16][17]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling methanol, chloroform, hexane, and acidic or basic reagents.[18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Strong acids and bases are corrosive; handle with care.
-
When heating samples, ensure tubes are properly sealed to prevent pressure buildup and potential explosions.
Conclusion
The preparation of fatty acid methyl esters is a fundamental step for the accurate analysis of fatty acid profiles in a wide range of samples. The choice between acid- and base-catalyzed methods depends on the nature of the sample, particularly its free fatty acid content. By following these detailed protocols and adhering to safety guidelines, researchers can obtain reliable and reproducible results for their studies in lipidomics, drug development, and other related fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aocs.org [aocs.org]
- 6. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 7. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. static.igem.org [static.igem.org]
- 11. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 12. Evaluation of a rapid method for preparation of fatty acid methyl esters for analysis by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 18. mbenergy.com [mbenergy.com]
Troubleshooting & Optimization
"Stability and storage of 11(Z),14(Z),17(Z)-Eicosatrienoic acid standard".
This technical support guide provides essential information on the stability and storage of the 11(Z),14(Z),17(Z)-Eicosatrienoic acid standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this polyunsaturated fatty acid (PUFA) during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
A1: To ensure the long-term stability of the this compound standard, it is crucial to adhere to the following storage guidelines:
-
Neat (Pure) Form: The standard in its pure, solvent-free form should be stored at -20°C.[1][2] Under these conditions, it can remain stable for up to three years.[1]
-
In Solvent: Stock solutions of the standard should be stored at -80°C for optimal stability, which can extend for up to six months.[1][3] For shorter-term storage (up to one month), -20°C is acceptable.[1][3]
Q2: What solvents are suitable for preparing stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1] For in vivo experiments, a common vehicle is a combination of 10% DMSO and 90% corn oil.[1] When preparing solutions, it may be necessary to use sonication to ensure complete dissolution.[1]
Q3: My analytical results are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to the degradation of the standard. Polyunsaturated fatty acids like this compound are susceptible to oxidation.[4][5][6] Key factors that can lead to degradation include:
-
Improper Storage: Exposure to temperatures above the recommended -20°C or -80°C.
-
Exposure to Oxygen: Repeated freeze-thaw cycles can introduce oxygen into the solution, accelerating oxidation. It is recommended to aliquot the standard into single-use vials.
-
Exposure to Light: Light, particularly UV light, can promote photo-oxidation.[6] Store the standard in amber vials or protect it from light.
-
Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents.[7]
Q4: How can I check the purity of my standard if I suspect degradation?
A4: The purity of the standard can be assessed using gas chromatography (GC) after conversion to its fatty acid methyl ester (FAME).[8][9] A degraded sample will show additional peaks corresponding to oxidation products such as hydroperoxides, aldehydes, and ketones.[6] High-performance liquid chromatography (HPLC) can also be used, especially for analyzing polar oxidation products.[10]
Stability and Storage Data
The stability of this compound is paramount for obtaining reliable experimental results. The primary degradation pathway for polyunsaturated fatty acids is oxidation.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Recommended Duration |
| Neat (Solvent-Free) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][3] |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate oxidation. | Store at or below -20°C.[1][2] |
| Oxygen | Essential for the oxidation process. | Store under an inert atmosphere (e.g., nitrogen or argon). Aliquot into single-use vials to minimize headspace oxygen and freeze-thaw cycles. |
| Light | Can induce photo-oxidation.[6] | Store in amber vials or protect from light. |
| Solvent | Purity and type of solvent can impact stability. | Use high-purity, peroxide-free solvents. |
| Presence of Metals | Transition metals can catalyze oxidation. | Use high-purity reagents and avoid contact with metal surfaces where possible. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a stream of inert gas (nitrogen or argon), add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
If necessary, sonicate the solution in a water bath to ensure the fatty acid is fully dissolved.[1]
-
Store the stock solution in amber glass vials with PTFE-lined caps (B75204) at -80°C for long-term storage or -20°C for short-term use.[1][3]
Protocol 2: Stability Assessment by GC-FAME Analysis
This protocol outlines a method to assess the stability of the this compound standard over time.
-
Sample Preparation:
-
Prepare several aliquots of the standard in the desired solvent and storage condition to be tested.
-
At each time point (e.g., 0, 1, 3, 6 months), remove one aliquot.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the aliquot under a stream of nitrogen.
-
Add 1 mL of hexane (B92381) and 1 mL of 14% Boron Trifluoride in methanol (B129727) (BF3/MeOH) to the residue.[8]
-
Blanket the vial with nitrogen, seal tightly, and heat at 100°C for 1 hour.[8]
-
Cool the vial to room temperature and add 1 mL of water to stop the reaction.
-
Vortex the mixture and centrifuge for 1 minute.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Concentrate the hexane extract under nitrogen.
-
-
Gas Chromatography (GC) Analysis:
-
Reconstitute the FAMEs in a suitable volume of hexane.
-
Analyze the sample using a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., Omegawax).[8]
-
Identify the FAME peak of this compound by comparing the retention time with a fresh, underivatized standard.
-
Assess the purity by calculating the peak area percentage of the target FAME relative to the total peak area. The appearance of new peaks is indicative of degradation.
-
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for assessing the stability of the standard.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 10. aocs.org [aocs.org]
"Solubility of 11(Z),14(Z),17(Z)-Eicosatrienoic acid in organic solvents".
This technical support center provides guidance on the solubility of 11(Z),14(Z),17(Z)-Eicosatrienoic acid in various organic solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Solubility Data
The solubility of this compound, a polyunsaturated omega-3 fatty acid, is a critical factor for its handling and use in experimental settings. Below is a summary of its solubility in common organic solvents. It is important to note that fatty acids are generally hydrophobic and practically insoluble in water.[1][2] Their solubility in organic solvents can be influenced by temperature, with solubility generally increasing with temperature.[3][4]
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[5], 100 mg/mL[6] | May require sonication to fully dissolve.[5] |
| Ethanol | 50 mg/mL, Miscible[6] | Readily soluble. |
| Dimethylformamide (DMF) | 100 mg/mL[6] | Readily soluble. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | For in vivo applications.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | For in vivo applications.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | For in vivo applications.[5] |
| Water | Practically Insoluble[1][2] | As a long-chain fatty acid, it is very hydrophobic.[1] |
Note: Specific temperatures for these solubility values are not always reported in the literature. It is generally recommended to perform solubility tests at the intended experimental temperature. For other organic solvents not listed, it is advisable to test solubility on a small scale before preparing larger stock solutions. Fatty acids are generally soluble in solvents like chloroform (B151607) and diethyl ether.[7][8]
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DMSO or ethanol)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the appropriate volume of the chosen anhydrous organic solvent to the vial to achieve the desired concentration.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution for 1-2 minutes.
-
If the fatty acid does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for a few minutes and vortex again.
-
For difficult-to-dissolve solutions, sonication for 5-10 minutes can be effective.[1]
-
-
Storage:
-
Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability.
-
It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Workflow for Solvent Selection
The choice of solvent depends on the specific requirements of the experiment, such as the desired concentration and compatibility with the biological system.
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in the organic solvent.
A1:
-
Increase mixing: Ensure the solution is thoroughly mixed by vortexing for an extended period.
-
Gentle warming: Warm the solution in a water bath at a temperature that will not degrade the compound (e.g., 37°C) to aid dissolution.
-
Sonication: Use a sonicator to break up any aggregates and enhance solubility.[1]
-
Check concentration: You may be exceeding the solubility limit of the solvent. Try preparing a more dilute solution.
-
Solvent quality: Ensure you are using a high-purity, anhydrous solvent, as water content can reduce the solubility of fatty acids.
Q2: The compound precipitates when I add my organic stock solution to an aqueous buffer or cell culture medium.
A2: This is a common issue due to the poor aqueous solubility of long-chain fatty acids.
-
Use a carrier protein: For cell-based assays, it is highly recommended to complex the fatty acid with a carrier protein like fatty acid-free bovine serum albumin (BSA) before adding it to the aqueous medium. This improves its stability and delivery to cells.
-
Slow addition and mixing: Add the organic stock solution dropwise to the aqueous solution while continuously vortexing or stirring to ensure rapid and even dispersion.
-
Optimize final concentration: The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <0.5%) to avoid both precipitation and solvent-induced toxicity in cell cultures.
Q3: How should I handle and store this compound to prevent degradation?
A3: Polyunsaturated fatty acids are susceptible to oxidation.
-
Inert atmosphere: If possible, handle the compound under an inert gas like nitrogen or argon.
-
Light protection: Store the solid compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Low temperature: Store the solid compound and stock solutions at -20°C or -80°C.
-
Fresh solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure potency.
Q4: Can I use solvents other than DMSO or ethanol?
A4: Yes, other organic solvents can be used, but their suitability depends on your specific application.
-
For general lab use: Solvents like methanol, dichloromethane, and chloroform can be effective for dissolving fatty acids. However, their compatibility with downstream applications must be considered.
-
For biological experiments: The choice of solvent is more restricted due to potential toxicity. Ethanol is often preferred over DMSO in some cell lines due to lower toxicity. Always include a vehicle control (the solvent without the fatty acid) in your experiments to account for any effects of the solvent itself.
Signaling Pathway Involvement (Illustrative)
This compound is an omega-3 fatty acid that can be metabolized by cellular enzymes into various bioactive lipid mediators. The diagram below illustrates a simplified, hypothetical signaling relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Milk Composition Database: Showing metabocard for 11,14,17-Eicosatrienoic acid (BMDB0060039) [mcdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of saturated fatty acids in water at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty acids (PUFAs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of polyunsaturated fatty acids (PUFAs) during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that can lead to PUFA oxidation.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of PUFAs in final analysis. | Oxidative degradation during sample homogenization. | - Homogenize samples on ice or use a cryogenic grinder to maintain low temperatures.[1] - Add an antioxidant, such as Butylated Hydroxytoluene (BHT), directly to the homogenization buffer. A common concentration is 0.005% BHT.[2] - Perform homogenization under an inert nitrogen or argon atmosphere to displace oxygen. |
| High levels of lipid hydroperoxides or secondary oxidation products (e.g., malondialdehyde). | Exposure to oxygen and light during extraction and storage. | - Use amber glass vials or wrap containers in aluminum foil to protect samples from light.[3] - After extraction, evaporate the solvent under a stream of nitrogen and store the lipid extract under an inert atmosphere.[4] - Store extracts at low temperatures, ideally -80°C, to slow down oxidative reactions.[4][5] |
| Inconsistent or non-reproducible results between sample replicates. | Enzymatic degradation by lipases and lipoxygenases. | - Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench enzymatic activity.[4][5] - For tissues where flash-freezing is difficult, heat treatment can inhibit lipases, though it won't prevent non-enzymatic oxidation.[4] - Incorporate enzyme inhibitors, such as 5 mM phenylmethanesulfonyl fluoride (B91410) (PMSF), during homogenization to block phospholipase activity.[4] |
| Artifactual peaks or altered fatty acid profiles in chromatograms. | Thermal degradation during derivatization for GC analysis. | - Use milder derivatization reagents. For instance, base-catalyzed methods are preferable to harsh acidic catalysts like Boron trifluoride (BF3)-methanol for sensitive fatty acids.[6] - Carefully control the reaction temperature. For example, when using H2SO4-MeOH, do not exceed 90°C.[6] |
| Loss of PUFAs during long-term storage. | Suboptimal storage conditions. | - Store lipid extracts in an organic solvent in an airtight container at -20°C or, preferably, -80°C.[4][5] - Avoid storing lyophilized (freeze-dried) lipids, as they are more susceptible to oxidation and hydrolysis due to their hygroscopic nature.[4] - The addition of an antioxidant to the storage solvent is highly recommended.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause PUFA oxidation during sample preparation?
A1: The primary drivers of PUFA oxidation are exposure to oxygen, light, and elevated temperatures.[3][7][8] The presence of pro-oxidant metals like iron and copper can also catalyze oxidation.[7] Additionally, endogenous enzymes such as lipases and lipoxygenases, if not properly inactivated, can degrade PUFAs.[4]
Q2: Which antioxidant should I use, and at what concentration?
A2: The choice of antioxidant depends on the sample matrix and the analytical method. Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant, often at a concentration of 0.005% in the extraction solvent.[2] Natural antioxidants like tocopherols (B72186) (Vitamin E) are also effective. The optimal concentration needs to be determined empirically, but a range of 0.02% to 0.10% has been reported for PUFA-rich oils.[3] For chelating metal ions, EDTA can be used.
Q3: What is the best way to store my samples to prevent PUFA oxidation?
A3: For long-term stability, it is best to store lipid extracts in an organic solvent, such as chloroform (B151607) or hexane (B92381), in an airtight glass vial under an inert atmosphere (nitrogen or argon).[4] Storage at low temperatures is crucial; -80°C is highly recommended to minimize chemical and enzymatic degradation.[4][5] Flash-freezing fresh samples in liquid nitrogen prior to storage is also a critical step to preserve PUFA integrity.[4][5]
Q4: Can the homogenization process itself cause oxidation?
A4: Yes, homogenization can introduce heat and expose the sample to atmospheric oxygen, both of which accelerate oxidation.[1] It is important to keep the sample cold during homogenization by working on ice or using pre-chilled equipment.[1] Blanketing the sample with an inert gas during this step can also be beneficial.
Q5: Are there specific considerations for different types of samples (e.g., tissues vs. cell cultures)?
A5: Yes. For tissue samples, rapid inactivation of enzymes is critical, making immediate flash-freezing in liquid nitrogen the preferred method.[4][5] For cell cultures, after harvesting, the cell pellet should be washed and then can be stored frozen at -80°C. Adding an antioxidant to the extraction solvent is recommended for both sample types.[2][6]
Quantitative Data Summary
Table 1: Efficacy of Different Storage Temperatures on PUFA Stability
| Sample Matrix | Storage Temperature | Storage Duration | Observation | Reference |
| Fish Muscle | -30°C and -80°C | Up to 12 months | No significant change in n-3 and n-6 PUFA levels. | [5] |
| Freeze-dried Microalgae | -76°C | 3 months | PUFA proportion decreased from 36% to 26%. | [5] |
| Freeze-dried Microalgae | -20°C | 35 days | Proportions of free fatty acids increased, but the degree of oxidation was unaffected. | [5] |
| Indian Mackerel Oil | 4°C vs. -27°C | 3 weeks | -27°C was a better storage condition for retaining PUFA-rich fish oil compared to 4°C. | [9] |
| Raw and Cooked Beef/Goat Meat | -18°C | Up to 12 weeks | Lipid oxidation increased over time, as measured by peroxide and TBA values. | [10] |
Table 2: Common Antioxidants for PUFA Preservation
| Antioxidant | Common Concentration | Mechanism of Action | Notes |
| Butylated Hydroxytoluene (BHT) | 0.005% - 0.1% (w/v) | Free radical scavenger | Widely used synthetic antioxidant.[2][6] |
| α-Tocopherol (Vitamin E) | 0.02% - 0.1% (w/w) | Free radical scavenger | Natural antioxidant; concentrations above 0.1% may have pro-oxidant effects in some cases.[3] |
| Phenylmethanesulfonyl fluoride (PMSF) | 5 mM | Enzyme inhibitor | Inhibits phospholipase activity.[4] |
| Ethylenediaminetetraacetic acid (EDTA) | Varies | Metal chelator | Prevents metal-catalyzed oxidation.[7] |
Experimental Protocols
Protocol 1: General Workflow for PUFA Extraction from Animal Tissue
This protocol outlines the key steps for extracting PUFAs from animal tissue while minimizing oxidation.
-
Sample Collection and Storage:
-
Homogenization:
-
Weigh the frozen tissue.
-
Perform homogenization on ice.
-
Use a solvent mixture of chloroform:methanol (2:1, v/v) containing 0.005% BHT.[2]
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Lipid Extraction (Folch Method):
-
Add the chloroform:methanol (with BHT) mixture to the homogenized tissue.
-
Vortex vigorously for 1 minute and allow it to stand at 4°C.[2]
-
Add 0.9% NaCl solution and vortex again to induce phase separation.[2]
-
Centrifuge to clarify the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Repeat the extraction of the upper phase with an additional volume of chloroform.
-
Pool the chloroform extracts.
-
-
Solvent Evaporation and Storage:
-
Dry the pooled chloroform extract under a gentle stream of nitrogen gas.
-
Resuspend the lipid extract in a small volume of chloroform or hexane containing an antioxidant.
-
Store the final extract in an amber glass vial at -80°C under a nitrogen atmosphere.[4]
-
Visualizations
Caption: Workflow for PUFA extraction minimizing oxidation.
Caption: Factors causing and preventing PUFA oxidation.
References
- 1. azom.com [azom.com]
- 2. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. gfi.org [gfi.org]
- 8. twinwoodcattle.com [twinwoodcattle.com]
- 9. tandfonline.com [tandfonline.com]
- 10. (PDF) The effect of storage and cooking on lipid oxidation of raw and cooked beef and goat meat (2001) | Kusuma Widayaka | 9 Citations [scispace.com]
Technical Support Center: Fatty Acid Analysis from Tissue Samples
Welcome to the technical support center for fatty acid analysis from tissue samples. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low fatty acid recovery from tissue samples?
A1: Low recovery of fatty acids can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Incomplete tissue homogenization: Failure to fully disrupt the tissue matrix can prevent efficient lipid extraction.[1][2]
-
Suboptimal lipid extraction method: The choice of extraction solvent and protocol is critical and can vary in efficiency depending on the lipid classes of interest and the tissue type.[3][4]
-
Lipid degradation: Fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation and enzymatic degradation during sample handling, storage, and extraction.[5][6][7]
-
Inefficient phase separation: In liquid-liquid extractions, poor separation of the organic and aqueous phases can lead to loss of lipids.[8]
-
Incomplete derivatization: For gas chromatography (GC) analysis, the conversion of fatty acids to their volatile ester derivatives (e.g., FAMEs) must be complete for accurate quantification.[9][10][11]
-
Improper storage: Long-term storage at inappropriate temperatures or exposure to light and oxygen can lead to significant lipid degradation.[5][6]
Q2: Which lipid extraction method should I choose for my tissue samples?
A2: The optimal extraction method depends on your specific research goals, the tissue type, and the fatty acid classes you are targeting. The two most widely used methods are the Folch and Bligh-Dyer techniques.
-
Folch Method: Generally preferred for solid tissues and samples with higher lipid content (>2%). It utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture.[4][12][13] This method typically yields 95-99% recovery of total lipids.[14][15]
-
Bligh-Dyer Method: Often considered advantageous for biological fluids or tissues with high water content and lower lipid content (<2%).[4][12][16] It uses a different chloroform:methanol:water ratio to form a single-phase system initially.[13][17]
For a broader range of lipid extraction, a single-step extraction with a mixture of chloroform, isopropanol, methanol, and water has also been shown to be efficient and reproducible for various tissue types.[13][18]
Q3: How can I prevent the degradation of fatty acids during my experiment?
A3: Preventing degradation is crucial for accurate results. Here are key preventative measures:
-
Immediate Processing or Flash-Freezing: Ideally, extract lipids from fresh tissue immediately after collection.[7] If not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C.[6][19]
-
Work on Ice: Perform all sample preparation steps, including homogenization and extraction, on ice to minimize enzymatic activity.[19][20][21][22]
-
Use of Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the extraction solvent to prevent oxidation of unsaturated fatty acids.[6][8][14]
-
Inert Atmosphere: Store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6][8]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles which can lead to lipid degradation.[6]
Troubleshooting Guides
Issue 1: Low Overall Fatty Acid Yield
This guide will help you troubleshoot and identify the potential causes for a lower-than-expected total fatty acid yield.
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure the tissue is completely disrupted. For hard tissues like bone or skin, a ground glass homogenizer may be necessary, while softer tissues like the brain can be processed with an auto homogenizer.[20] Bead-beating is also an effective method for thorough homogenization.[1][2] The particle size should be as small as possible to maximize solvent penetration.[7] |
| Inefficient Lipid Extraction | Re-evaluate your extraction protocol. For most tissues, the Folch method (chloroform:methanol 2:1) is highly efficient.[3][12] Ensure the correct solvent-to-tissue ratio is used; for the Folch method, this is typically around 20:1 (solvent volume to tissue weight).[12] Perform sequential extractions (2-3 times) and pool the organic phases to maximize recovery.[8][15] |
| Lipid Degradation during Extraction | Work quickly and keep samples on ice throughout the procedure.[21][22] Add an antioxidant like BHT to your extraction solvent.[8][14] For tissues with high lipase (B570770) activity, heat treatment of the sample or solvent can help inactivate enzymes.[5][6] |
| Sample Overload | Using too much tissue for the volume of extraction solvent can lead to incomplete extraction.[23] Maintain an appropriate ratio of lipid concentration to the organic phase volume.[23] |
Issue 2: Poor Reproducibility Between Replicates
High variability in your results can obscure meaningful biological differences. Use this guide to improve the consistency of your experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | Standardize your homogenization procedure. Use the same equipment, settings (speed and time), and sample-to-bead/solvent ratio for all samples.[8] |
| Incomplete Phase Separation | After adding water or a salt solution to induce phase separation in Folch or Bligh-Dyer methods, ensure a complete separation of the layers. Centrifugation can aid in creating a clear interface.[8] Adding a salt solution (e.g., 0.9% NaCl) can improve phase separation.[8][24] |
| Inaccurate Pipetting | Use calibrated pipettes and be meticulous when transferring the lipid-containing organic phase (the lower phase in the Folch method). Avoid aspirating any of the upper aqueous phase or the protein interface. |
| Variable Derivatization Efficiency | Ensure that the derivatization reaction goes to completion for all samples. This includes precise timing, temperature control, and using fresh derivatization reagents.[9] |
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction from Tissue
This protocol is a widely used method for extracting a broad range of lipids from animal tissues.[12][14][15][24]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform and methanol at a ratio of 20 mL of solvent per gram of tissue. An automated homogenizer or a mortar and pestle with liquid nitrogen can be used.[2]
-
-
Extraction:
-
After homogenization, agitate the mixture for 15-20 minutes at room temperature.
-
Filter the homogenate through a fat-free filter paper into a new tube.
-
Re-extract the residue with the chloroform:methanol mixture two more times, pooling the filtrates.[15]
-
-
Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl solution to the combined filtrate.
-
Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[24]
-
-
Lipid Recovery:
-
Carefully remove the upper aqueous phase.
-
Collect the lower chloroform phase containing the lipids.
-
Wash the interface with a small amount of the theoretical upper phase solvent to recover any remaining lipids.
-
-
Drying and Storage:
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform or another appropriate solvent and store at -80°C under an inert atmosphere.[6]
-
Protocol 2: Acid-Catalyzed Derivatization for FAMEs Analysis
This protocol describes the conversion of extracted fatty acids into fatty acid methyl esters (FAMEs) for GC analysis using Boron Trifluoride (BF₃)-Methanol.[9][25]
-
Sample Preparation:
-
Ensure the lipid extract is completely dry.
-
-
Reagent Addition:
-
Add 1-2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[9]
-
-
Reaction:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution.[25]
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
-
Sample Cleanup and Collection:
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.
-
For samples with residual water, passing the hexane layer through a small column of anhydrous sodium sulfate (B86663) can be beneficial.[25]
-
Visualizations
Caption: General workflow for fatty acid extraction and analysis from tissue samples.
Caption: Troubleshooting decision tree for low fatty acid recovery.
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 2. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.seafdec.org [repository.seafdec.org]
- 15. repository.seafdec.org [repository.seafdec.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. content.ilabsolutions.com [content.ilabsolutions.com]
- 21. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates [publica.fraunhofer.de]
- 22. mdpi.com [mdpi.com]
- 23. Effect of modified Soxhlet (Soxtec) and Folch extraction method selection on the total lipid determination of aged beef - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Optimizing Derivatization Reactions for Eicosatrienoic Acid
Welcome to the technical support center for the optimization of derivatization reactions for eicosatrienoic acid analysis. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of eicosatrienoic acid necessary for GC-MS analysis?
A1: Eicosatrienoic acid in its free form is a highly polar compound with low volatility. This makes it challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS) as it can lead to poor peak shape, tailing, and strong interactions with the stationary phase of the GC column. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ether, improving chromatographic separation and detection.[1][2]
Q2: What are the most common derivatization methods for eicosatrienoic acid?
A2: The three most common methods are:
-
Methylation: Converts eicosatrienoic acid to its fatty acid methyl ester (FAME). This is a robust and widely used method.[1]
-
Silylation: Replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. This is a versatile method that can also derivatize other functional groups like hydroxyls.[2]
-
Pentafluorobenzylation: Forms a pentafluorobenzyl (PFB) ester, which is particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) GC-MS.
Q3: My derivatization reaction is incomplete. What are the likely causes?
A3: Incomplete derivatization is a common issue. Key factors to consider are:
-
Presence of Water: Derivatization reagents, especially silylating agents, are highly sensitive to moisture. Ensure all glassware, solvents, and the sample itself are anhydrous.[2]
-
Reagent Quality and Quantity: Use high-quality reagents and ensure they are not degraded. A sufficient molar excess of the derivatizing agent is crucial for driving the reaction to completion.
-
Reaction Conditions: Optimize the reaction time and temperature. Insufficient heating or time can lead to an incomplete reaction.
-
Sample Matrix Effects: Components in your sample matrix may interfere with the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.
Q4: I am seeing extraneous peaks in my chromatogram. What could be the source?
A4: Extraneous peaks can arise from several sources:
-
Reagent Artifacts: The derivatization reagents themselves or their byproducts can be detected. It is important to run a reagent blank to identify these peaks.
-
Contamination: Contamination can come from solvents, glassware, or the sample handling process. Ensure meticulous cleaning of all materials.
-
Side Reactions: Under certain conditions, side reactions can occur, leading to the formation of unexpected derivatives. Adhering to optimized protocols can minimize this.
Troubleshooting Guides
Fatty Acid Methyl Ester (FAME) Derivatization (Methylation)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no FAME peak | Incomplete reaction due to moisture. | Ensure anhydrous conditions. Use dry solvents and consider adding a water scavenger like 2,2-dimethoxypropane.[1] |
| Insufficient catalyst (e.g., BF₃, HCl). | Use the recommended concentration and volume of the catalyst. | |
| Incorrect reaction temperature or time. | Optimize heating temperature (typically 60-100°C) and reaction time (10-60 minutes).[1][2] | |
| Peak tailing for FAMEs | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column designed for FAME analysis. |
| Co-elution with other components. | Optimize the GC temperature program to improve separation. | |
| Degradation of polyunsaturated FAMEs | High temperatures during reaction or injection. | Use milder reaction conditions if possible. Ensure the GC inlet temperature is not excessively high. |
| Oxidation of double bonds. | Handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Silylation (e.g., with BSTFA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no TMS-ester peak | Presence of moisture hydrolyzing the reagent and derivative. | Work under strictly anhydrous conditions. Use high-purity, dry solvents.[3] |
| Insufficient reagent or catalyst. | Use a molar excess of the silylating agent (e.g., BSTFA). A catalyst like 1% TMCS can enhance the reaction.[2] | |
| Steric hindrance around the carboxyl group. | Increase reaction temperature and/or time. Consider a more powerful silylating agent if necessary. | |
| Multiple derivative peaks for eicosatrienoic acid | Incomplete silylation leading to a mix of derivatized and underivatized acid. | Re-optimize reaction conditions (time, temperature, reagent concentration). |
| Tautomerization if other functional groups are present. | This is less common for simple carboxylic acids but can be a factor with more complex molecules. | |
| Rapid degradation of TMS derivatives | Hydrolysis of the TMS ester upon exposure to moisture. | Analyze samples as soon as possible after derivatization. Ensure the GC autosampler vials are tightly sealed. |
Pentafluorobenzyl (PFB) Bromide Derivatization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of PFB-ester | Suboptimal pH for the reaction. | The reaction is a nucleophilic substitution and is pH-dependent. Adjust the pH of the reaction mixture as recommended in the protocol. |
| Presence of competing nucleophiles in the sample matrix. | Clean up the sample using SPE to remove interfering substances. | |
| Reagent degradation. | Use fresh PFB-Br solution, as it can degrade over time. | |
| Interference from excess PFB-Br | The derivatizing agent is highly responsive in ECD and ECNI-MS. | Perform a liquid-liquid extraction or use a silica (B1680970) gel cleanup step to remove excess reagent before analysis. |
| Poor reproducibility | Inconsistent reaction conditions. | Precisely control reaction time, temperature, and reagent volumes. The use of an internal standard is highly recommended for quantitative analysis.[4] |
Quantitative Data Summary
The following tables summarize typical experimental conditions for the derivatization of long-chain polyunsaturated fatty acids like eicosatrienoic acid. Note that optimal conditions may vary based on the specific isomer of eicosatrienoic acid and the sample matrix.
Table 1: Methylation (FAME) Reaction Parameters
| Parameter | Condition | Reference |
| Reagent | Boron trifluoride (BF₃) in Methanol (12-14%) | [1][2] |
| Sample to Reagent Ratio | 1-25 mg of sample to 2 mL of reagent | [1] |
| Temperature | 60 - 100 °C | [1][2] |
| Time | 10 - 60 minutes | [2] |
| Typical Yield | > 95% | General literature |
Table 2: Silylation Reaction Parameters
| Parameter | Condition | Reference |
| Reagent | BSTFA with 1% TMCS | [2] |
| Sample to Reagent Ratio | Molar excess of reagent (e.g., 10x) | [2] |
| Temperature | 60 - 70 °C | [5] |
| Time | 30 - 60 minutes | [5] |
| Typical Yield | > 90% | General literature |
Table 3: PFB-Br Derivatization Parameters
| Parameter | Condition | Reference |
| Reagent | Pentafluorobenzyl bromide (PFB-Br) | [6] |
| Catalyst/Base | Diisopropylethylamine (DIPEA) or similar organic base | General literature |
| Temperature | Room temperature to 60 °C | [6] |
| Time | 20 - 60 minutes | General literature |
| Typical Yield | > 90% | General literature |
Experimental Protocols
Protocol 1: Methylation of Eicosatrienoic Acid to its FAME Derivative
Materials:
-
Eicosatrienoic acid sample (dried)
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
To a dried sample of eicosatrienoic acid (e.g., 1 mg) in a reaction vial, add 1 mL of 14% BF₃-methanol reagent.[2]
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of Eicosatrienoic Acid
Materials:
-
Eicosatrienoic acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Ensure the eicosatrienoic acid sample is completely dry.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.[3]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a dry solvent like hexane if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of eicosatrienoic acid.
Caption: Workflow for eicosatrienoic acid derivatization.
Caption: Troubleshooting poor derivatization yields.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-ECNICI-MS/MS of eicosanoids as pentafluorobenzyl-trimethylsilyl (TMS) derivatives: Evidence of CAD-induced intramolecular TMS ether-to-ester rearrangement using carboxy-18O-labelled eicosanoids and possible implications in quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Minimizing Contamination in Trace Fatty Acid Analysis
Welcome to the technical support center for trace fatty acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination in their experiments.
Troubleshooting Guides
This section addresses specific issues that can arise during trace fatty acid analysis. Each guide provides potential causes and step-by-step solutions.
Issue 1: High levels of palmitic acid (C16:0) and stearic acid (C18:0) in method blanks.
Potential Causes:
-
Leaching from plasticware: Disposable plastic labware, such as pipette tips, syringes, and filter discs, are common sources of C16:0 and C18:0 contamination.[1][2] Organic solvents are particularly effective at leaching these fatty acids from plastics.[1]
-
Contaminated Solvents: HPLC-grade solvents may still contain trace amounts of fatty acids.
-
Contaminated Glassware: Even single-use disposable glassware can have residual fatty acid contamination.[3]
-
Septa Bleed: Vial and inlet septa can release contaminants, especially at high temperatures.[3]
-
Handling-Related Contamination: Skin lipids from the investigator can be a source of contamination.[4]
Troubleshooting Steps:
-
Solvent and Glassware Check:
-
Run a blank analysis with only the solvent to confirm its purity.[3]
-
Pre-rinse all glassware with high-purity solvent (e.g., hexane (B92381), chloroform (B151607)/methanol) immediately before use.[3] For persistent contamination, consider furnacing glassware at 450°C for 6-8 hours.[3]
-
-
Eliminate Plasticware:
-
Evaluate Septa:
-
Extract a new septum in methanol (B129727) and analyze the extract for fatty acid methyl esters (FAMEs) to check for leaching.[3]
-
If necessary, switch to a different brand or type of septum known for low bleed.
-
-
Review Handling Procedures:
-
Always wear powder-free nitrile gloves and change them frequently.
-
Avoid touching any surfaces that will come into contact with the sample or solvents.
-
Quantitative Impact of Method Modification:
A study demonstrated that switching from plastic to glass syringes and stainless-steel filter holders significantly reduced contamination levels and improved the limit of detection (LOD) for palmitic and stearic acids.[1][5]
| Fatty Acid | Contamination Level (Original Method with Plasticware) | Contamination Level (Revised Method with Glass/Steel) | LOD (Original Method) | LOD (Revised Method) |
| Palmitic Acid (C16:0) | 6.6 ± 1.2 ppm | 2.6 ± 0.9 ppm | 1.8 ppm | 0.8 ppm |
| Stearic Acid (C18:0) | 8.9 ± 2.1 ppm | 1.9 ± 0.8 ppm | 3.2 ppm | 1.4 ppm |
Issue 2: Appearance of "Ghost Peaks" in Gas Chromatography (GC) Chromatograms.
Definition: Ghost peaks are unexpected peaks that appear in a chromatogram.[6][7] They can be sharp or broad and may appear randomly or consistently.
Potential Causes:
-
Carryover: Material from a previous injection may not have fully eluted from the column and appears in a subsequent run.[7] This often manifests as broad peaks or a rising baseline.[8]
-
Contaminated Injection Port: Residue buildup in the GC inlet liner can be a source of ghost peaks.[9] Worn septum nuts can also shed particles into the liner.[9]
-
Contaminated Syringe: A dirty syringe or improper rinsing can introduce contaminants.[7]
-
Carrier Gas Contamination: Impurities in the carrier gas or contaminated gas lines can lead to ghost peaks.[8]
-
Septum Bleed: Volatile compounds can bleed from the inlet septum at high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying the source of ghost peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of fatty acid contamination?
A1: The most frequently encountered sources include:
-
Plastic Labware: Items like syringes, pipette tips, and solid-phase extraction (SPE) columns are known to leach fatty acids, particularly palmitic and stearic acids.[1][10]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of contaminants.[4] It is crucial to run solvent blanks to verify their cleanliness.
-
Glassware: Both new and reused glassware can be contaminated. Proper cleaning, including solvent rinsing and, if necessary, baking in a muffle furnace, is essential.[3]
-
Human Contact: Lipids from skin and hair can be introduced through improper handling.[4][11]
-
GC System Components: Septa, O-rings, and inlet liners can all be sources of contamination.[8]
Q2: How can I properly clean my glassware to minimize background contamination?
A2: A rigorous cleaning protocol is critical.
-
Initial Wash: Wash with a laboratory-grade detergent. Be aware that some dish soaps contain polyethylene (B3416737) glycol (PEG), which can interfere with mass spectrometry analysis.[11]
-
Thorough Rinsing: Rinse extensively with hot tap water, followed by a rinse with deionized or Milli-Q water.
-
Solvent Rinse: Perform a final rinse with a high-purity organic solvent like methanol, isopropanol, or the solvent used in your extraction.[3][11]
-
Drying: Air dry in a clean environment, covered with solvent-rinsed aluminum foil, or dry in an oven.
-
For Ultra-Trace Analysis: For the most sensitive analyses, baking glassware in a muffle furnace at high temperatures (e.g., 450°C) for several hours can effectively remove organic residues.[3]
Q3: Are there alternatives to plasticware for sample preparation?
A3: Yes, and they are highly recommended for trace analysis.
-
Syringes: Use glass syringes instead of plastic ones.[1]
-
Filtration: Employ stainless-steel syringe filter holders with appropriate membranes instead of disposable plastic syringe filters.[1]
-
SPE Columns: Use SPE columns with glass barrels instead of polypropylene (B1209903) barrels to avoid leaching of palmitic and stearic acids.[10]
-
Pipettes: Whenever possible, use glass volumetric pipettes or gas-tight glass syringes for transferring solvents and samples.
Q4: My method blanks are clean, but I still see contaminant peaks in my samples. What could be the cause?
A4: If blanks are clean, the contamination is likely being introduced during sample handling or from the sample matrix itself.
-
Sample-to-Sample Cross-Contamination: Ensure proper cleaning of any non-disposable items between samples.
-
Matrix-Induced Contamination: The sample itself might contain interfering compounds. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering lipids.[9][12]
-
Sample Storage: Ensure samples are stored properly to prevent degradation, which can produce interfering compounds.[13] Purified lipid extracts are susceptible to oxidation and should be stored under a nitrogen atmosphere.[13]
Experimental Protocols
Protocol 1: General Lipid Extraction (Bligh & Dyer Method)
This method is commonly used for samples with low lipid content.[14]
Reagents:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
Procedure:
-
Homogenize the sample in a glass tube.
-
Add chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v) to the homogenized sample. The mixture should form a single phase.
-
Vortex the mixture thoroughly for 2-5 minutes.
-
Add an additional 1 volume of chloroform and 1 volume of water to break the monophase, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.
-
Vortex again and then centrifuge to separate the phases.
-
The lower chloroform layer contains the lipids. Carefully collect this layer using a glass Pasteur pipette, avoiding the upper aqueous layer and the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a known volume of an appropriate solvent for analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transesterification
This protocol is for converting fatty acids and glycerolipids into their more volatile methyl esters for GC analysis.[15]
Reagents:
-
Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF3-Methanol
-
Hexane (HPLC Grade)
-
Saturated Sodium Chloride Solution
Procedure:
-
To the dried lipid extract, add 2 mL of methanolic HCl.
-
Cap the tube with a Teflon-lined cap and heat at 80-100°C for 1-2 hours.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Workflow for FAMEs Preparation and Analysis:
Caption: A typical workflow for the analysis of fatty acids as their methyl esters.
References
- 1. Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5 [mdpi.com]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC Troubleshooting: Origins of Ghost Peaks [restek.com]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 8. instrument-solutions.com [instrument-solutions.com]
- 9. agilent.com [agilent.com]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 12. foodsafety.institute [foodsafety.institute]
- 13. academic.oup.com [academic.oup.com]
- 14. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
"Improving linearity of calibration curve for FAMEs analysis".
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the linearity of calibration curves for Fatty Acid Methyl Esters (FAMEs) analysis.
Troubleshooting Guides
Question: My calibration curve for FAMEs analysis is non-linear. What are the potential causes and how can I troubleshoot this issue?
Answer:
Non-linearity in FAMEs calibration curves is a common issue that can arise from several factors throughout the analytical workflow, from sample preparation to data analysis. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear FAMEs calibration curves.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Standard Preparation | Errors in serial dilutions are a common source of non-linearity.[1] Solution: Carefully re-prepare all standard solutions. Use calibrated pipettes and analytical balances. Whenever possible, use certified reference materials to verify the accuracy of your standards.[2] |
| Incomplete Derivatization | The conversion of fatty acids to FAMEs may be incomplete, especially for certain fatty acids, leading to a non-proportional response. Solution: Optimize the derivatization reaction. Key parameters to consider are reaction time and temperature. For example, using a BF3/Methanol reagent, a reaction at 70°C for 90 minutes has been shown to yield excellent linearity.[3] It is also crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[4] |
| Detector Saturation | At high concentrations, the detector (e.g., FID or MS) can become saturated, causing the signal to plateau and resulting in a non-linear curve.[1] Solution: Dilute samples to ensure they fall within the linear range of the detector. You can confirm saturation by extending the calibration curve to include higher concentration standards.[1] For GC-FID, concentrations up to 2.0 mg/mL may cause saturation for some FAMEs.[5] |
| Matrix Effects (GC-MS) | Co-eluting components from the sample matrix can interfere with the ionization of the target FAMEs, leading to ion suppression or enhancement and a non-linear response.[1][6] Solution: Improve sample cleanup procedures using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also help compensate for matrix effects.[1] |
| GC System Issues | Issues such as a contaminated injector liner, column degradation, or incorrect temperature programming can affect the transfer of FAMEs to the detector and cause non-linearity. Solution: Regularly inspect and replace the injector septum and liner.[7] Monitor column performance by injecting a well-characterized FAME mixture over time to check for degradation.[8] Ensure that the GC oven temperature program is optimized for the separation of your target FAMEs.[9] |
| Inappropriate Calibration Model | Forcing a linear regression on data that is inherently non-linear will result in a poor fit. Solution: Visually inspect the calibration curve and the residual plot.[2] If a non-linear relationship is observed, consider using a different regression model, such as a quadratic fit. However, it is often preferable to identify and address the root cause of the non-linearity to maintain a linear calibration range.[6][10] |
Frequently Asked Questions (FAQs)
Question: What are the best practices for preparing calibration standards to ensure linearity?
Answer:
The preparation of accurate and precise calibration standards is fundamental to achieving a linear calibration curve.
Key Recommendations:
-
Number of Standards: Prepare a minimum of five to eight non-zero calibration standards.[2][11]
-
Concentration Range: The concentration range of your standards should bracket the expected concentration of the analytes in your samples, typically spanning from 50% to 150% of the target concentration.[2]
-
Independent Preparation: To avoid propagating dilution errors, it is good practice to prepare standards independently from a stock solution rather than through serial dilutions.[2]
-
Use of Internal Standard (IS): Incorporate an internal standard into your calibration standards and samples. The IS helps to correct for variations in injection volume and potential sample loss during preparation.[12] Choose an IS that is not naturally present in your samples, such as odd-chain fatty acids like C17:0 or C19:0.[12]
-
Solvent: Use a high-purity, non-polar solvent such as hexane (B92381) or heptane (B126788) to prepare your standards.[4][13]
Question: How does the choice of derivatization method affect calibration curve linearity?
Answer:
The choice of derivatization method is critical as it directly impacts the efficiency of FAMEs formation, which in turn affects the linearity of the calibration curve. The two most common methods are acid-catalyzed and base-catalyzed transesterification.
Comparison of Common Derivatization Methods:
| Derivatization Method | Description | Advantages | Considerations |
| Acid-Catalyzed (e.g., BF₃-Methanol) | Uses an acid catalyst, such as boron trifluoride in methanol, to esterify fatty acids.[4] | Effective for both free fatty acids and esterified fatty acids. It is one of the fastest and most convenient methods.[14] | The reagent can be harsh and may cause degradation of some polyunsaturated fatty acids if the reaction conditions are not optimized.[3] |
| Base-Catalyzed (e.g., KOH in Methanol) | Uses a base catalyst, like potassium hydroxide (B78521) in methanol, for transesterification.[15] | Generally faster and occurs at lower temperatures than acid-catalyzed methods.[15] | It is not effective for converting free fatty acids to FAMEs.[16] A two-step process (saponification followed by methylation) may be required for samples containing both free and esterified fatty acids.[17] |
Experimental Protocol: Acid-Catalyzed Derivatization with BF₃-Methanol
This protocol is a guideline and may need to be optimized for specific sample types.[4]
-
Weigh 1-25 mg of the lipid extract into a micro-reaction vessel.
-
Add 2 mL of 12% w/w Boron Trichloride-Methanol solution.
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined experimentally by analyzing aliquots at different time points until the peak area of the FAMEs no longer increases.[4]
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate, then carefully transfer the upper organic layer to a clean GC vial for analysis.
Question: Can the GC parameters be optimized to improve the linearity of my FAMEs analysis?
Answer:
Yes, optimizing your Gas Chromatography (GC) parameters is crucial for achieving good peak shape, resolution, and, consequently, a linear response.
Key GC Parameters for Optimization:
-
Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of all FAMEs without causing thermal degradation. A typical starting point is 250°C.[5]
-
Oven Temperature Program: A temperature ramp is necessary to separate FAMEs with a wide range of boiling points. An example program could be: hold at 100°C for 5 minutes, then ramp at 7°C/min to 225°C and hold for 5 minutes.[17] The program should be optimized to achieve baseline separation of all target analytes.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., hydrogen or helium) affects the efficiency of the separation. This should be optimized for the specific column dimensions being used.[18]
-
Column Choice: A highly polar cyanosilicone capillary column is recommended for separating the geometric (cis/trans) and positional isomers of FAMEs.[8][19]
Logical Relationship of GC Parameters to Linearity:
Caption: Relationship between GC parameters and calibration curve linearity.
Question: What do the linearity results from different FAMEs analysis methods look like?
Answer:
Excellent linearity, with correlation coefficients (r²) greater than 0.999, is achievable with optimized methods. Automated sample preparation has been shown to produce more linear calibration curves compared to manual methods.[20]
Quantitative Data on Linearity from Published Methods:
| FAME Analyte | Calibration Range | Correlation Coefficient (r²) | Methodology Highlights | Reference |
| Methyl pentanoate | Not Specified | 0.9997 | Automated sample preparation with an Agilent 7696A WorkBench. | [17] |
| Methyl hexanoate | Not Specified | 0.9998 | Automated sample preparation with an Agilent 7696A WorkBench. | [17] |
| Various FAMEs | 3.09 - 599.40 µg/mL | > 0.999 | Optimized derivatization at 70°C for 90 min with BF₃/MeOH. | [3] |
| 37 FAME Components | Not Specified | ≥ 0.995 | GC-MS/MS with Positive Chemical Ionization (PCI). | [21] |
| Various FAMEs | 10 - 1,500 ng/L | ≥ 0.9319 | Headspace SPME Arrow Extraction with GC-MS/MS. | [22] |
| Various FAMEs | 500 - 10,500 ng/L | ≥ 0.9657 | Headspace SPME Arrow Extraction with GC-MS/MS. | [22] |
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Non-Linear FID response to C18:0 FAMEs - Chromatography Forum [chromforum.org]
- 6. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. perlan.com.pl [perlan.com.pl]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 20. agilent.com [agilent.com]
- 21. shimadzu.com [shimadzu.com]
- 22. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
"Addressing peak tailing in fatty acid gas chromatography".
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during the gas chromatography (GC) analysis of fatty acids, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common problem in gas chromatography that can compromise resolution and the accuracy of quantification. It is often caused by interactions between polar analytes and active sites within the GC system or by issues with the chromatographic setup.
Isolating the Cause of Peak Tailing
A logical first step in troubleshooting is to determine whether the issue is chemical (related to analyte interactions) or physical (related to the system setup).
-
Diagnostic Test: Inject a non-polar compound, such as a hydrocarbon standard. If the hydrocarbon peak does not tail, the problem is likely due to chemical interactions between your fatty acid analytes and the system. If the hydrocarbon peak also tails, the issue is likely physical, related to a disruption in the carrier gas flow path.[1][2]
Below is a troubleshooting workflow to help you systematically identify and resolve the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Category 1: Analyte and Sample Preparation
Q1: Why are my free fatty acid peaks tailing severely?
A: Free fatty acids are highly polar compounds due to their carboxylic acid functional group. This polarity leads to strong interactions with any active sites (like residual silanols) in the GC system, causing significant peak tailing.[3][4] The high boiling points of underivatized fatty acids also make them less suitable for direct GC analysis.[5]
Q2: How can I prevent peak tailing caused by the fatty acids themselves?
A: The most effective solution is to derivatize the fatty acids to a less polar and more volatile form. The most common method is converting them to Fatty Acid Methyl Esters (FAMEs).[6][7][8] This process neutralizes the polar carboxyl group, reducing interactions with the system and improving peak shape.
Q3: What are the common derivatization methods for fatty acids?
A: The two most prevalent methods are esterification and silylation.
-
Esterification (to form FAMEs): This is the preferred method for fatty acids. It is typically performed using a reagent like Boron Trifluoride (BF₃) in methanol (B129727) under mild heating (e.g., 60°C).[3]
-
Silylation: This method uses reagents like BSTFA or MSTFA to create trimethylsilyl (B98337) (TMS) esters. It's a versatile method that also derivatizes other functional groups like hydroxyls.[3]
Both methods are sensitive to moisture, so samples should be dry.[3]
Experimental Protocol: FAMEs Preparation with BF₃-Methanol
This protocol is a general guideline and may require optimization.[3]
-
Sample Preparation: Start with your extracted lipid sample, dissolved in a nonpolar solvent like hexane (B92381) or toluene.
-
Reagent Addition: In a reaction vessel, add 2 mL of 12-14% BF₃-methanol reagent to 1-25 mg of your sample.
-
Reaction: Cap the vessel and heat at 60°C for 5-10 minutes.
-
Extraction: Cool the vessel. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Collection: Allow the layers to separate. The top hexane layer contains your FAMEs. Carefully transfer this layer to a new vial for GC analysis.
Category 2: GC System and Hardware
Q4: All my peaks are tailing, including the solvent. What should I check first?
A: When all peaks tail, the issue is typically physical and related to a disruption in the carrier gas flow path.[9][10] The most common culprits are:
-
Improper Column Installation: A poor column cut or incorrect positioning of the column in the inlet or detector can create dead volume or turbulence.[9][11] Ensure the column is cut at a perfect 90° angle and installed at the correct height as per the manufacturer's instructions.[9][11]
-
System Leaks: Check for leaks at the injector, detector, and gas fittings.
-
Contaminated Inlet: Debris from septa or sample matrix can accumulate in the inlet liner.[12]
Q5: Only some of my fatty acid peaks are tailing. What does this suggest?
A: If only specific, usually more polar, analytes are tailing, the cause is likely chemical interaction with active sites in the system.[10][13]
-
Active Sites: These are typically exposed silanol (B1196071) (-Si-OH) groups on the surface of an untreated inlet liner or at the head of the GC column.[4][14]
-
Solution: Use a deactivated (silanized) inlet liner and a high-quality, inert GC column.[14] If tailing suddenly appears, consider trimming the first 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[11][15]
Q6: I've changed the septum and liner, but the tailing persists. What else could be wrong in the inlet?
A: Even after changing the liner, small fragments of old septa or ferrules can remain in the bottom of the injector body.[12] These particles can disrupt the sample path and cause tailing. It is important to visually inspect the inside of the injector with a light and remove any visible particles.[12]
Q7: Can the choice of GC column affect peak tailing?
A: Absolutely. The column's stationary phase and its condition are critical.
-
Phase Polarity: For FAME analysis, columns with polar stationary phases (e.g., Carbowax-type/polyethylene glycol or biscyanopropyl) are commonly used to achieve good separation, especially for cis/trans isomers.[7][16] However, these columns can be more susceptible to degradation from oxygen or moisture.[12]
-
Column Contamination: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample components, leading to peak tailing and broadening.[9][13] Regular column trimming can resolve this.[15]
-
Column Degradation: If the column is old or has been operated outside its recommended temperature range, the stationary phase can degrade, creating active sites.
Category 3: Method and Parameters
Q8: Could my injection technique be causing peak tailing?
A: Yes, the injection technique is a critical factor.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[14][17] If you suspect overload, try diluting your sample.[14]
-
Splitless Injection Issues: In splitless mode, an improperly set split/purge activation time can allow the solvent to slowly bleed from the inlet, causing a broad, tailing solvent peak that can obscure early eluting analytes.[13][15]
Q9: How do I choose the right solvent for my fatty acid analysis?
A: The sample solvent should be compatible with your stationary phase. A mismatch in polarity between the solvent and the column can cause peak shape issues.[11] For example, injecting a nonpolar solvent like hexane onto a highly polar wax column can lead to poor peak focusing.[11] Additionally, ensure your solvent does not co-elute with your analytes of interest, especially the shorter-chain fatty acids.[18]
Summary of Troubleshooting Solutions
The table below summarizes common causes of peak tailing and their corresponding solutions for quick reference.
| Cause | Description | Recommended Solution(s) |
| Analyte Polarity | The inherent polarity of the free fatty acid's carboxyl group causes strong interactions with the system. | Derivatize fatty acids to FAMEs to reduce polarity and increase volatility.[8] |
| Active Sites | Exposed silanol groups in the liner or on the column stationary phase interact with polar analytes. | Use a deactivated inlet liner and an inert GC column. Trim the front end of the column.[11][14] |
| Improper Column Cut/Installation | A jagged cut or incorrect column position creates turbulence and dead volume in the flow path. | Re-cut the column at a 90° angle and ensure it is installed at the correct depth in the inlet and detector.[9][11] |
| Inlet Contamination | Accumulation of sample residue or septum particles in the inlet liner or injector body. | Perform regular inlet maintenance: replace the septum and liner, and clean the injector body.[12][15] |
| Column Contamination | Non-volatile matrix components build up at the head of the column. | Trim 10-20 cm from the front of the column. Perform a column bake-out according to manufacturer guidelines.[9][15] |
| Column Overload | Injecting a sample that is too concentrated saturates the stationary phase. | Dilute the sample and re-inject.[14] |
Logical Diagram of Causes
This diagram illustrates the relationship between the different categories of problems leading to peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. BISC 429 [sfu.ca]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 13. m.youtube.com [m.youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. aocs.org [aocs.org]
- 17. mastelf.com [mastelf.com]
- 18. GC tailing solvent peak - Page 2 - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid and Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two omega-3 polyunsaturated fatty acids: 11(Z),14(Z),17(Z)-eicosatrienoic acid (ETrA) and eicosapentaenoic acid (EPA). The focus is on their anti-inflammatory properties, supported by experimental data, to inform research and drug development efforts.
At a Glance: Key Differences in Anti-Inflammatory Activity
Experimental evidence suggests that while both ETrA and EPA possess anti-inflammatory properties, EPA is a more potent anti-inflammatory agent. A key comparative study using lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages demonstrated these differences.[1]
| Inflammatory Marker | This compound (ETrA) | Eicosapentaenoic Acid (EPA) | Reference |
| Nitric Oxide (NO) Production | Suppressed | More potent suppression than ETrA | [1] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Suppressed | More potent suppression than ETrA | [1] |
| Prostaglandin (B15479496) E2 (PGE2) Production | No suppressive effect observed | Suppresses production | [1] |
| Cyclooxygenase-2 (COX-2) Expression | No suppressive effect observed | Suppresses expression | [1] |
| Cytokine Production | No suppressive effect observed | Reduces pro-inflammatory cytokine levels | [1] |
In-Depth Analysis of Anti-Inflammatory Mechanisms
This compound (ETrA)
ETrA, a rare, naturally occurring omega-3 polyunsaturated fatty acid, has demonstrated mild anti-inflammatory effects.[1] Its primary mechanism appears to be the suppression of the NF-κB signaling pathway, leading to a reduction in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated macrophages.[1] However, it does not appear to significantly affect the production of prostaglandin E2 (PGE2) or other cytokines, nor the expression of cyclooxygenase-2 (COX-2).[1] ETrA is also known to be an inhibitor of fatty acid elongation and desaturation reactions.[2]
Eicosapentaenoic Acid (EPA)
EPA is a well-studied omega-3 fatty acid with potent anti-inflammatory properties.[1] Its mechanisms of action are multifaceted and include:
-
Competitive Inhibition of Arachidonic Acid (AA) Metabolism: EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the same metabolic enzymes (cyclooxygenases and lipoxygenases). This results in the production of less inflammatory eicosanoids (e.g., prostaglandin E3, leukotriene B5) compared to those derived from AA (e.g., prostaglandin E2, leukotriene B4).
-
Inhibition of NF-κB Signaling: EPA can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines.
-
Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα): The anti-inflammatory effects of EPA can be mediated through the activation of PPARα, which can, in turn, inhibit NF-κB signaling.
-
Production of Pro-Resolving Mediators: EPA is a precursor to specialized pro-resolving mediators (SPMs), such as resolvins of the E-series, which actively promote the resolution of inflammation.
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for ETrA and EPA in the context of inflammation.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allowed to adhere. Cells are then pre-treated with various concentrations of ETrA or EPA (typically dissolved in a suitable solvent like ethanol (B145695) and complexed with bovine serum albumin) for a specified period (e.g., 24 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
Following treatment, cells are lysed, and total protein concentration is determined using a protein assay kit (e.g., BCA assay). Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS and COX-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the expression levels of the target proteins.
Conclusion
Both this compound and eicosapentaenoic acid exhibit anti-inflammatory properties, but EPA demonstrates a broader and more potent range of activities. While ETrA's effects appear to be more targeted towards the NF-κB-mediated production of nitric oxide, EPA influences multiple inflammatory pathways, including the production of prostaglandins (B1171923) and cytokines, and the generation of pro-resolving mediators. These findings highlight the therapeutic potential of EPA as a robust anti-inflammatory agent. Further research into the specific molecular interactions of ETrA with components of the NF-κB pathway is warranted to fully elucidate its mechanism of action and potential applications.
References
A Comparative Analysis of Omega-3 and Omega-6 Eicosatrienoic Acids: Biological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of omega-3 and omega-6 eicosatrienoic acids, focusing on their distinct roles in inflammatory processes. Quantitative data from experimental studies are summarized, and detailed methodologies for key experiments are provided to support further research and drug development.
Introduction: The Dichotomy of Eicosatrienoic Acids
Eicosatrienoic acids are 20-carbon polyunsaturated fatty acids that play crucial roles as signaling molecules, primarily through their conversion into eicosanoids. While both omega-3 and omega-6 series of fatty acids are essential for human health, their eicosatrienoic acid members exhibit divergent effects on inflammation. The primary omega-6 eicosatrienoic acid is Dihomo-γ-linolenic acid (DGLA), known for its anti-inflammatory properties. Its lesser-known omega-3 counterpart is 11,14,17-eicosatrienoic acid (ETrA), which has demonstrated milder anti-inflammatory activity. This guide delves into the comparative biological activities of these two fatty acids.
Metabolic Pathways and Eicosanoid Production
The distinct biological effects of DGLA and ETrA are rooted in their different metabolic pathways and the types of eicosanoids they produce.
Omega-6 Eicosatrienoic Acid (Dihomo-γ-linolenic Acid - DGLA):
DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids. A key metabolic conversion is the synthesis of prostaglandin (B15479496) E1 (PGE1), which possesses anti-inflammatory and vasodilatory properties.[1][2] DGLA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids derived from AA.
Omega-3 Eicosatrienoic Acid (11,14,17-Eicosatrienoic Acid - ETrA):
ETrA is a rare, naturally occurring omega-3 polyunsaturated fatty acid.[3][4] Its metabolism and the full spectrum of its eicosanoid products are less well-characterized than those of DGLA. It is known to be a polyunsaturated fatty acid with its double bonds located at the 11th, 14th, and 17th carbon positions.[5] It can be found in some plant oils and is also synthesized in the body from other fatty acids.[5]
References
- 1. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milk Composition Database: Showing metabocard for 8,11,14-Eicosatrienoic acid (BMDB0002925) [mcdb.ca]
- 3. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
Cross-Reactivity of Eicosatrienoic Acid Isomers in Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eicosatrienoic acids, a class of 20-carbon polyunsaturated fatty acids with three double bonds, are pivotal signaling molecules and precursors to a diverse array of bioactive lipid mediators. Their metabolism, primarily orchestrated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, gives rise to eicosanoids that play crucial roles in inflammation, immunity, and cellular homeostasis. The subtle structural differences between eicosatrienoic acid isomers, such as Dihomo-γ-linolenic acid (DGLA; 20:3n-6) and Mead acid (20:3n-9), can lead to significant variations in their affinity and processing by these key metabolic enzymes. This guide provides a comparative analysis of the cross-reactivity of these isomers in various enzyme assays, supported by available experimental data, to aid researchers in understanding their differential metabolism and biological effects.
Comparative Enzyme Kinetics
The substrate specificity and efficiency of enzymatic conversion for different eicosatrienoic acid isomers are critical determinants of the resulting biological outcomes. The following tables summarize the available quantitative data on the interaction of Dihomo-γ-linolenic acid and Mead acid with COX, LOX, and CYP450 enzymes.
Cyclooxygenase (COX) Isoforms
The COX enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) and catalyze the conversion of polyunsaturated fatty acids to prostaglandins. While arachidonic acid (AA) is the canonical substrate, eicosatrienoic acid isomers also serve as substrates, leading to the production of different series of prostaglandins.
Table 1: Comparative Kinetics of Eicosatrienoic Acid Isomers with Cyclooxygenase (COX) Enzymes
| Substrate | Enzyme | K_m_ (µM) | V_max_ (relative to Arachidonic Acid) | Reference |
| Dihomo-γ-linolenic Acid (DGLA) | COX-1 | 5.2 ± 0.8 | 0.3 | --INVALID-LINK-- |
| COX-2 | 4.9 ± 0.7 | 1.0 | --INVALID-LINK-- | |
| Mead Acid | COX-1 | Data not available | Data not available | |
| COX-2 | Data not available | Data not available | ||
| Arachidonic Acid (AA) (Reference) | COX-1 | 4.5 ± 0.6 | 1.0 | --INVALID-LINK-- |
| COX-2 | 5.1 ± 0.7 | 1.0 | --INVALID-LINK-- |
Lipoxygenase (LOX) Isoforms
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to leukotrienes and lipoxins. The positional specificity of LOX isoforms can vary with different substrates.
Quantitative kinetic data (K_m_, V_max_) for the interaction of Dihomo-γ-linolenic acid and Mead acid with specific LOX isoforms is limited in the currently available literature. However, qualitative studies have shown that DGLA is metabolized by 15-LOX to produce 15-hydroxyeicosatrienoic acid (15-HETrE), an anti-inflammatory mediator. Mead acid is also recognized as a substrate for LOX enzymes.
Cytochrome P450 (CYP450) Monooxygenases
The CYP450 superfamily of enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. They can produce epoxides and hydroxylated metabolites from eicosatrienoic acids, which have various biological activities.
Direct comparative kinetic data for Dihomo-γ-linolenic acid and Mead acid with specific CYP450 isoforms is not well-documented in publicly accessible resources. It is known that polyunsaturated fatty acids are substrates for various CYP isoforms, with the product profile depending on the specific enzyme and substrate.
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of eicosatrienoic acid isomers and the general approach to studying their enzymatic conversion, the following diagrams are provided.
Caption: Metabolic pathways of eicosatrienoic acid isomers.
Caption: Generalized workflow for an in vitro enzyme assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro enzyme assays.
Protocol 1: Cyclooxygenase (COX) Activity Assay
This protocol outlines a general method for determining the kinetic parameters of COX-1 and COX-2 with eicosatrienoic acid isomers.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Eicosatrienoic acid isomer substrate (DGLA or Mead Acid)
-
Arachidonic acid (as a reference substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Reducing agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Spectrophotometer or fluorometer
-
96-well microplate
Procedure:
-
Enzyme Preparation: Reconstitute the purified COX enzyme in the assay buffer to the desired concentration.
-
Substrate Preparation: Prepare a series of dilutions of the eicosatrienoic acid isomer and arachidonic acid in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the reducing agent to each well.
-
Enzyme Addition: Add the prepared COX enzyme to each well and pre-incubate for a specified time at the optimal temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate dilutions to the wells to initiate the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the peroxidase activity of the COX enzyme.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Protocol 2: Lipoxygenase (LOX) Activity Assay
This protocol describes a general method for measuring the activity of LOX isoforms with eicosatrienoic acid isomers.
Materials:
-
Purified recombinant LOX isoform (e.g., 5-LOX, 12-LOX, 15-LOX)
-
Eicosatrienoic acid isomer substrate (DGLA or Mead Acid)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Spectrophotometer
-
UV-transparent 96-well microplate or cuvettes
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the LOX enzyme and the eicosatrienoic acid isomer substrate in the assay buffer.
-
Reaction Setup: In a UV-transparent plate or cuvette, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the substrate solution to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance curve. To determine kinetic parameters, perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Protocol 3: Cytochrome P450 (CYP450) Activity Assay
This protocol provides a general framework for assessing the metabolism of eicosatrienoic acid isomers by CYP450 enzymes.
Materials:
-
Human liver microsomes or recombinant CYP450 isoforms
-
Eicosatrienoic acid isomer substrate (DGLA or Mead Acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, microsomes or recombinant enzyme, and the eicosatrienoic acid isomer substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate the reaction for a specific time at 37°C with shaking.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the sample to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the metabolites formed.
-
Data Analysis: Determine the rate of metabolite formation. For kinetic analysis, vary the substrate concentration and fit the data to the appropriate kinetic model.
Conclusion
The cross-reactivity of eicosatrienoic acid isomers in enzyme assays is a complex area of study with significant implications for understanding their distinct biological roles. The available data indicates that Dihomo-γ-linolenic acid is a good substrate for COX-2, comparable to arachidonic acid, but a poorer substrate for COX-1. This differential processing can lead to a shift in the balance of pro-inflammatory and anti-inflammatory eicosanoids. While qualitative evidence suggests that Mead acid is also a substrate for these enzymes, a lack of quantitative kinetic data currently limits a direct comparison of its metabolic efficiency. Further research is needed to fully elucidate the kinetic parameters of these important fatty acid isomers with the full spectrum of COX, LOX, and CYP450 enzymes to better predict their physiological and pathological consequences.
A Researcher's Guide to the Validation of Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted method for this purpose. This guide provides a comprehensive comparison of the GC-FID method with other techniques, supported by experimental data, and offers detailed protocols for its validation.
Method Comparison: GC-FID vs. Alternatives
The selection of an analytical technique for fatty acid analysis hinges on various factors including sensitivity, specificity, cost, and the complexity of the sample matrix. While GC-FID is a stalwart in the field, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) present viable alternatives.
| Parameter | GC-FID | GC-MS | HPLC |
| Principle | Separation by boiling point and polarity, detection by ionization in a hydrogen flame. | Separation by boiling point and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by various detectors (e.g., UV, ELSD). |
| Specificity | Good, based on retention time. Co-elution can be a challenge. | Excellent, provides structural information for compound identification.[1][2][3] | Moderate to good, depends on the detector and chromatographic resolution. |
| Sensitivity | Good, with a wide linear dynamic range.[4] | Excellent, generally more sensitive than GC-FID.[4][5] | Varies with the detector; can be less sensitive for fatty acids without a chromophore. |
| Quantification | Excellent, highly reproducible and accurate with proper calibration. | Good, but can be more complex due to variations in ionization efficiency.[5] | Good, dependent on detector response and standard availability. |
| Cost | Lower initial and operational costs.[4] | Higher initial and operational costs. | Moderate to high initial and operational costs. |
| Robustness | High, less susceptible to matrix effects.[4] | Can be susceptible to matrix interference. | Generally robust, but can be affected by mobile phase composition. |
Performance Characteristics of a Validated GC-FID Method
A properly validated GC-FID method ensures reliable and reproducible results. The following table summarizes key validation parameters from published studies on fatty acid analysis.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[6] |
| Accuracy (% Recovery) | 84% to 112%[7] |
| Precision (%RSD) | < 6%[7] |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[6] |
Experimental Protocol for GC-FID Method Validation
The validation of a GC-FID method for fatty acid analysis involves a systematic approach to ensure its suitability for the intended purpose.[8][9] A critical preceding step is the derivatization of fatty acids into their more volatile fatty acid methyl esters (FAMEs).[4][10]
Sample Preparation: Fatty Acid Methylation
This protocol is a common method for the preparation of FAMEs from lipid samples.
-
Materials:
-
Sample containing lipids (e.g., oil, tissue homogenate)
-
2 M Methanolic KOH
-
1 M HCl
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve a known amount of the lipid sample in 2 mL of n-hexane.
-
Add 1 mL of 2 M methanolic KOH solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Heat the mixture in a water bath at 70°C for 2 minutes.[7]
-
Cool the sample and add 1.2 mL of 1.0 M HCl, then stir gently.
-
Allow the phases to separate and add another 1 mL of n-hexane.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.[7]
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-FID analysis.
-
GC-FID Instrumentation and Conditions
The following are typical instrument parameters for the analysis of FAMEs.
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A polar capillary column, such as a DB-225 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[11]
-
Injector Temperature: 250°C.[10]
-
Detector Temperature: 250-280°C.[12]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 4°C/minute.
-
Hold: Maintain 220°C for 10-20 minutes.
-
-
Injection Volume: 1 µL.[11]
-
Split Ratio: 20:1 to 50:1, depending on the sample concentration.[12]
Validation Parameters
-
Specificity: Assessed by analyzing a blank sample and a sample spiked with known fatty acid standards to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity: Determined by preparing a series of calibration standards at different concentrations (typically 5-7 levels) and plotting the peak area against the concentration. The coefficient of determination (R²) should be calculated.
-
Accuracy: Evaluated by analyzing a reference material with a known fatty acid composition or by performing a spike and recovery study. The percentage recovery is calculated.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same sample on different days by different analysts or using different instruments. The results are expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: Evaluated by intentionally varying method parameters (e.g., oven temperature, flow rate, injection volume) and observing the effect on the results.
-
System Suitability: Performed before each analytical run to ensure the chromatographic system is performing adequately. This involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.
Workflow for GC-FID Method Validation
The following diagram illustrates the logical flow of the validation process for a GC-FID method for fatty acid analysis.
Caption: Workflow for the validation of a GC-FID method for fatty acid analysis.
References
- 1. ijast.thebrpi.org [ijast.thebrpi.org]
- 2. European Food Science and Engineering » Submission » Fatty acid profile of one fatty fish using GC-FID and GC-MS analysis: comparative study [dergipark.org.tr]
- 3. scilit.com [scilit.com]
- 4. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. static.igem.org [static.igem.org]
- 12. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
"Comparative analysis of fatty acids by GC and HPLC".
A Comparative Guide to Fatty Acid Analysis: GC vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is critical across a spectrum of applications, from metabolic studies to the quality control of pharmaceuticals and food products. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC has long been the gold standard, HPLC has emerged as a powerful alternative with distinct advantages for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method.
Principles of Separation
Gas Chromatography (GC) separates volatile compounds in a gaseous mobile phase. For fatty acids, which are typically non-volatile, derivatization into fatty acid methyl esters (FAMEs) is a crucial step to increase their volatility.[1][2] The separation in the GC column is then based on the boiling points and polarity of the FAMEs.[1]
High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase. A key advantage of HPLC is its ability to analyze underivatized fatty acids, which simplifies the workflow.[3] HPLC excels at separating labile and isomeric fatty acids, such as cis/trans isomers and polyunsaturated fatty acids (PUFAs), due to its operation at ambient temperatures, which prevents degradation of heat-sensitive compounds.[3][4]
Sample Preparation and Derivatization
Gas Chromatography: Derivatization is almost always required for GC analysis of fatty acids to make them volatile.[5][6] The most common method is the conversion of fatty acids to FAMEs through esterification.[1] This can be achieved through acid-catalyzed (e.g., using boron trifluoride-methanol) or base-catalyzed reactions.[1][7] Silylation is another, though less common, derivatization technique.[1][8]
High-Performance Liquid Chromatography: HPLC offers more flexibility in sample preparation. While it can analyze underivatized fatty acids, derivatization is often employed to enhance detection sensitivity, especially with UV detectors.[3] Common derivatizing agents include those that introduce a chromophoric group, such as phenacyl or naphthacyl esters.[9][10]
Performance Comparison: A Quantitative Overview
The choice between GC and HPLC often depends on the specific analytical requirements. The following table summarizes key validation parameters for both techniques, compiled from various studies. It's important to note that these values can vary based on the sample matrix, instrumentation, and specific methodology.
| Validation Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-ELSD/HPLC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[3][11] | ≤ 5.88% (often slightly better than GC)[3][11] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[3][11] | ≥ 82.31%[3][11] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[3] | > 0.99[3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | Generally higher for volatile compounds.[5] LOD: 0.001 mg/g, LOQ: 0.003 mg/g (example)[3] | Dependent on the detector; highly effective for non-volatile and polar analytes.[5] LOD: 0.005 mg/g, LOQ: 0.016 mg/g (example)[3] | GC often offers superior sensitivity for FAMEs. HPLC sensitivity can be enhanced with appropriate derivatization and detectors. |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[3] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[3][12] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Sample Throughput | Generally higher due to well-established and often automated methods.[3] | Can be lower, especially if derivatization is required for detection enhancement.[3] | Run times can be comparable, but HPLC sample preparation may be more involved. |
Experimental Protocols
Protocol 1: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines a typical acid-catalyzed esterification followed by GC-FID analysis.
1. Lipid Extraction and Derivatization (Acid-Catalyzed Esterification):
-
Weigh approximately 25 mg of the oil or fat sample into a screw-capped glass tube.[13]
-
Add 2 mL of a 12% (w/w) solution of Boron Trichloride (BCl₃) in methanol (B129727).[6]
-
Heat the mixture at 60°C for 5-10 minutes.[6] Derivatization times may need optimization depending on the sample.[6]
-
Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane (B92381).[6]
-
Shake the tube vigorously to extract the FAMEs into the hexane layer.[6]
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC analysis.[6]
2. GC-FID Conditions:
-
Column: A highly polar phase GC column, such as a TRACE™ TR-FAME column (e.g., 100 m x 0.25 mm x 0.2 µm), is recommended for complex mixtures of cis- and trans-fatty acids.[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13][15]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 5°C/min to a final temperature of 240°C and hold for 5 minutes.[13]
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.[15]
3. Data Analysis:
-
Identify individual FAMEs by comparing their retention times with those of a known FAME reference standard.[16]
-
Quantify the fatty acids by creating a calibration curve with known concentrations of standards.
Protocol 2: HPLC-ELSD Analysis of Fatty Acids
This protocol describes the analysis of underivatized fatty acids using a reversed-phase HPLC system with an Evaporative Light-Scattering Detector (ELSD).
1. Sample Preparation:
-
Dissolve the lipid extract containing free fatty acids in a suitable solvent, such as a mixture of methanol and acetonitrile.
2. HPLC-ELSD Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD™ 1.9 µm, 200 x 2.1 mm) is commonly used.[17]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Gradient Program:
-
0-3 min: 100% A
-
3-43 min: Gradient to 100% B
-
-
Flow Rate: 0.3 mL/min.[17]
-
Column Temperature: 60°C.[17]
-
Detector: Evaporative Light-Scattering Detector (ELSD) with the nebulizer temperature set to 28°C and gas pressure at 3.5 bar.[17]
-
Injection Volume: 2 µL.[17]
3. Data Analysis:
-
Identify fatty acids by comparing retention times with standards.
-
Quantification is based on the peak area, and a calibration curve should be generated for accurate measurement. The response of ELSD can be non-linear, so a multi-point calibration is often necessary.
Method Selection and Workflow Visualization
The choice between GC and HPLC is contingent on the specific research goals, the nature of the fatty acids under investigation, and the available instrumentation.
The decision-making process for selecting the appropriate technique can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. analusis.edpsciences.org [analusis.edpsciences.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. static.igem.org [static.igem.org]
- 16. s4science.at [s4science.at]
- 17. assets.fishersci.com [assets.fishersci.com]
Confirming the Purity of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 11(Z),14(Z),17(Z)-Eicosatrienoic acid, a significant omega-3 polyunsaturated fatty acid. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methodology.
This compound, also known as Dihomo-α-linolenic acid, is an omega-3 fatty acid that plays a role in various physiological processes. Its purity is critical for in-vitro and in-vivo studies investigating its biological functions. Commercially available standards typically state a purity of greater than 98% or 99%[1][2]. This guide explores the common analytical methods used to verify this purity and identify potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or the detection of specific isomers. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Sample Preparation | Key Advantages | Key Limitations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Derivatization to fatty acid methyl esters (FAMEs) is typically required to increase volatility.[3][4] | High resolution for separating fatty acids of different chain lengths and degrees of unsaturation. Robust and widely available.[3][5] | High temperatures can lead to the degradation of polyunsaturated fatty acids. May not separate certain geometric or positional isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection and identification capabilities of mass spectrometry. | Derivatization to FAMEs is required. | Provides structural information for peak identification and confirmation. High sensitivity and specificity.[6][7] | Similar to GC-FID, the high temperatures can be a limitation for labile compounds. |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Separation based on the partitioning of analytes between a mobile phase and a stationary phase. Detection is based on the absorption of UV light. | Can often be performed without derivatization.[8][9] | Operates at ambient temperature, preserving the integrity of PUFAs. Excellent for separating geometric (cis/trans) isomers.[9][10] | Lower sensitivity compared to MS detectors. Requires that the analyte has a chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. | Can often be performed without derivatization. | High sensitivity and selectivity, allowing for the detection of trace impurities. Provides molecular weight and structural information.[11][12][13] | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | Minimal sample preparation, no derivatization required. | Non-destructive technique that provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR).[14][15][16] | Relatively low sensitivity compared to other methods. Higher instrumentation cost. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis
1. Sample Preparation (Esterification):
-
To approximately 1 mg of the this compound standard, add 1 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Column: BPX-70 (or equivalent polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 70% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 205 nm.
Visualizing Workflows and Pathways
To further clarify the processes and relationships, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. 17 Science-Based Benefits of Omega-3 Fatty Acids [healthline.com]
- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clara.arthritis.org.au [clara.arthritis.org.au]
- 14. academic.oup.com [academic.oup.com]
- 15. magritek.com [magritek.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on the anti-inflammatory properties of omega-3 polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It objectively compares their mechanisms of action with traditional anti-inflammatory agents and presents supporting data from key clinical trials.
Introduction: A Shift from Anti-Inflammation to Pro-Resolution
Chronic inflammation is a key pathological mechanism in a wide range of diseases, including cardiovascular conditions, rheumatoid arthritis, and inflammatory bowel disease.[1] For decades, the primary therapeutic strategy has been to inhibit the production of pro-inflammatory mediators, largely through nonsteroidal anti-inflammatory drugs (NSAIDs). However, emerging research highlights the significance of the resolution phase of inflammation, an active process orchestrated by specific mediators.[2][3]
Omega-3 PUFAs, found abundantly in fish oil, are potent modulators of the inflammatory response.[4] Their mechanism extends beyond simple inhibition; they actively promote the resolution of inflammation by serving as precursors to a class of powerful molecules known as Specialized Pro-resolving Mediators (SPMs), including resolvins, protectins, and maresins.[5][6][7] This guide delves into the biochemical pathways, compares the efficacy of omega-3 PUFAs with other anti-inflammatory alternatives, and summarizes the quantitative data from human clinical trials.
Mechanisms of Action: A Two-Pronged Approach
The anti-inflammatory effects of omega-3 PUFAs are primarily attributed to two interconnected mechanisms:
2.1. Competition with Omega-6 PUFA Metabolism
Omega-3 (EPA and DHA) and omega-6 (arachidonic acid, AA) PUFAs are incorporated into cell membranes and compete for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX).[5][8]
-
Reduction of Pro-Inflammatory Eicosanoids: When AA is metabolized by COX and LOX enzymes, it produces potent pro-inflammatory eicosanoids, such as 2-series prostaglandins (B1171923) and 4-series leukotrienes.[8][9] By displacing AA from cell membranes, EPA and DHA reduce the substrate available for the synthesis of these molecules.[5]
-
Production of Less Inflammatory Mediators: When EPA is used as a substrate by the same enzymes, it produces 3-series prostanoids and 5-series leukotrienes, which are significantly less inflammatory—and in some cases, inactive—compared to their AA-derived counterparts.[5][8]
2.2. Biosynthesis of Specialized Pro-resolving Mediators (SPMs)
Beyond competitive inhibition, omega-3 PUFAs are the precursors to SPMs, a superfamily of lipid mediators that actively orchestrate the resolution of inflammation.[5][6] This discovery marked a paradigm shift, establishing that resolution is not a passive decay of inflammation but an active, highly regulated process.[2][3]
-
Resolvins: E-series resolvins (e.g., RvE1) are generated from EPA, while D-series resolvins (e.g., RvD1, RvD2) are generated from DHA.[6][10] They act to stop the infiltration of neutrophils, enhance the clearance of apoptotic cells by macrophages, and reduce the production of pro-inflammatory cytokines.[8]
-
Protectins and Maresins: These are derived from DHA and exhibit potent protective and pro-resolving actions, particularly in neural tissues and during host defense.[5][7]
Quantitative Data from Clinical Trials
The clinical efficacy of omega-3 PUFA supplementation has been investigated in various inflammatory conditions. While results can be heterogeneous, a significant body of evidence supports their use, particularly in rheumatoid arthritis (RA).[11][12]
| Study / Meta-analysis | Condition | Dosage (EPA+DHA) | Duration | Key Quantitative Outcomes vs. Placebo/Control |
| Lee et al., 2012[13] | Rheumatoid Arthritis (RA) | >2.7 g/day | >3 months | Reduced NSAID consumption (Standardized Mean Difference [SMD]: -0.518).[13][14] Non-significant trends toward improvement in tender joint count and morning stiffness.[13][14] |
| Goldberg et al., 2007[15] | Inflammatory Joint Pain (RA, IBD) | Varied | 3-4 months | Reduced patient-reported pain (SMD: -0.26), reduced morning stiffness (SMD: -0.43), fewer painful joints (SMD: -0.29), and reduced NSAID consumption (SMD: -0.40).[15] |
| Veselinovic et al., 2017[9] | Rheumatoid Arthritis (RA) | ~2.1 g/day | 12 weeks | Significant decrease in Disease Activity Score 28 (DAS28) and number of tender joints (p < 0.001).[9] Reduction in n-6/n-3 fatty acid ratio in plasma phospholipids.[9] |
| Kiecolt-Glaser et al., 2012[16] | Healthy, Overweight Adults | 1.25 g/day or 2.5 g/day | 4 months | Decreased Interleukin-6 (IL-6) by 10-12% (vs. 36% increase in placebo). Modest changes in Tumor Necrosis Factor-alpha (TNF-α) (vs. 12% increase in placebo).[16] |
| Multiple Systematic Reviews[11][12][17] | Inflammatory Bowel Disease (IBD) | Varied | Varied | Results are conflicting and inconclusive. Some studies suggest a potential benefit for eicosapentaenoic acid (EPA) specifically in reducing IBD risk, but overall data do not firmly support supplementation for maintaining remission.[12][17] |
Comparison with NSAIDs
Omega-3 PUFAs and NSAIDs both modulate the eicosanoid pathway but through fundamentally different mechanisms, leading to distinct clinical profiles.
| Feature | Omega-3 PUFAs (EPA/DHA) | NSAIDs (e.g., Ibuprofen, Aspirin) |
| Primary Mechanism | Competitive inhibition of AA metabolism and production of pro-resolving mediators (SPMs).[5][8] | Direct, non-selective or selective inhibition of COX-1 and/or COX-2 enzymes.[18] |
| Effect on Inflammation | Modulates and actively resolves inflammation.[3] | Blocks the production of pro-inflammatory prostaglandins, thus inhibiting inflammation.[4] |
| Clinical Equivalence | Studies have demonstrated equivalent effects in reducing arthritic pain compared to ibuprofen.[19][20] | Well-established as effective agents for acute and chronic pain and inflammation.[19] |
| Safety Profile | Generally well-tolerated. High doses may increase bleeding risk.[9] No significant gastrointestinal side effects reported in major trials.[19] | Associated with significant risks, including gastric ulcers, bleeding, and cardiovascular events.[4][19] |
| Onset of Action | Slower; requires incorporation into cell membranes. Benefits are typically observed after weeks to months of consistent supplementation.[9][13] | Rapid onset of action. |
Omega-3 PUFAs represent a safer, resolution-focused alternative to NSAIDs for managing chronic inflammatory pain.[4][19] A meta-analysis found that supplementation with over 2.7 g/day of omega-3s for more than three months significantly reduced NSAID consumption among RA patients.[13]
Experimental Protocols & Workflow
Assessing the anti-inflammatory effects of omega-3 PUFAs involves a combination of in vitro cell culture experiments, animal models of inflammation, and human clinical trials.
General Experimental Workflow:
-
Subject Recruitment & Baseline Assessment: In human trials, subjects (healthy or with a specific inflammatory condition) are recruited. Baseline measurements of inflammatory biomarkers (e.g., C-reactive protein (CRP), IL-6, TNF-α), clinical symptoms (e.g., joint pain scores), and plasma fatty acid profiles are taken.[9][16]
-
Intervention: Subjects are randomized to receive either omega-3 PUFA supplements (at a specified EPA/DHA dose) or a placebo (e.g., corn oil, olive oil) for a defined period.[9]
-
Ex Vivo Analysis: Blood samples are collected post-intervention. Peripheral blood mononuclear cells (PBMCs) can be isolated and stimulated with an inflammatory agent like lipopolysaccharide (LPS). The production of cytokines (e.g., IL-6, TNF-α) is then measured to assess the cellular inflammatory response.[21][22]
-
Biomarker & Clinical Endpoint Analysis: Changes in serum inflammatory markers, fatty acid composition of red blood cells (Omega-3 Index), and clinical outcomes are measured and compared between the intervention and placebo groups.[5][9]
Conclusion
Omega-3 polyunsaturated fatty acids exert significant anti-inflammatory and, more importantly, pro-resolving effects. Their ability to compete with arachidonic acid and serve as precursors for potent resolving mediators like resolvins and protectins distinguishes them from traditional NSAIDs.[3][5] Clinical data, particularly in rheumatoid arthritis, supports the use of omega-3 supplementation at doses typically exceeding 2 g/day to reduce pain, inflammation, and reliance on NSAIDs.[9][13][15] However, their efficacy in other conditions, such as inflammatory bowel disease, remains less clear and requires further investigation.[12]
For drug development professionals, the signaling pathways of SPMs and their specific G-protein-coupled receptors (GPCRs) represent novel targets for designing next-generation therapies that promote the resolution of inflammation rather than merely suppressing it.[7] Future research should focus on optimizing dosages, identifying the specific roles of EPA versus DHA, and elucidating the full therapeutic potential of their downstream metabolites in various inflammatory diseases.
References
- 1. Omega-3 long-chain polyunsaturated fatty acids supplementation on inflammatory biomakers: a systematic review of randomised clinical trials | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. scispace.com [scispace.com]
- 3. Resolvins and protectins: mediating solutions to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Fatty Acids - A Natural Anti-Inflammatory [justvitamins.co.uk]
- 5. A Novel Anti-Inflammatory Role of Omega-3 PUFAs in Prevention and Treatment of Atherosclerosis and Vascular Cognitive Impairment and Dementia | MDPI [mdpi.com]
- 6. Frontiers | The Anti-Inflammatory Role of Omega-3 Polyunsaturated Fatty Acids Metabolites in Pre-Clinical Models of Psychiatric, Neurodegenerative, and Neurological Disorders [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Omega-3 fatty acids and inflammatory bowel diseases – a systematic review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. Omega-3 polyunsaturated fatty acids and the treatment of rheumatoid arthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A meta-analysis of the analgesic effects of omega-3 polyunsaturated fatty acid supplementation for inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omega-3 Supplementation Lowers Inflammation in Healthy Middle-Aged and Older Adults: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Effects of Omega-3 Polyunsaturated Fatty Acids on Inflammatory Bowel Disease via Circulating Metabolites: A Mediation Mendelian Randomization Study [mdpi.com]
- 18. [PDF] Anti-Inflammatory And Therapeutic Activities of Omega-3-Polyunsaturated Fatty Acid Oil Extract on Acute Inflammation in Animal Models. | Semantic Scholar [semanticscholar.org]
- 19. greenmedinfo.com [greenmedinfo.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. wellnessresources.com [wellnessresources.com]
Cross-Validation of Mass Spectrometry Data for Fatty Acid Profiling: A Comparative Guide
The accurate profiling of fatty acids is crucial for researchers, scientists, and drug development professionals in understanding metabolic pathways, identifying disease biomarkers, and developing therapeutic interventions. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has become an indispensable tool for this purpose. This guide provides an objective comparison of common MS-based methodologies for fatty acid profiling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for a given research question.
Comparison of Core Platforms: GC-MS vs. LC-MS
The two primary platforms for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques depends on the specific fatty acids of interest, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, a derivatization step is typically required to convert non-volatile fatty acids into their more volatile fatty acid methyl esters (FAMEs).[1] GC-MS offers excellent chromatographic separation and is often coupled with Flame Ionization Detection (FID) or mass spectrometry for detection.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, particularly for the analysis of a broader range of fatty acids, including those that are less volatile or thermally labile.[3][4] LC-MS does not always require derivatization, simplifying sample preparation.[1] It offers high sensitivity and selectivity, making it suitable for complex biological matrices.[2][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Separates compounds based on their polarity and interactions with a stationary and mobile phase.[5] |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization.[5] | Suitable for a wide range of compounds, including non-volatile and thermally labile fatty acids.[3][6] |
| Derivatization | Generally mandatory for fatty acids to increase volatility (e.g., conversion to FAMEs).[1] | Often not required, simplifying sample preparation.[1] |
| Sensitivity | High, especially with FID detectors, but can be analyte-dependent. | Generally offers higher sensitivity, reaching femtogram levels.[5] |
| Selectivity | Good, with mass spectrometry providing specific identification. | Excellent, especially with tandem MS (MS/MS) for targeted analysis.[3] |
| Throughput | Can be high, with well-established methods. | Can be high, particularly with modern UPLC/UHPLC systems. |
| Best Suited For | Analysis of short to long-chain saturated and unsaturated fatty acids.[7] | Comprehensive profiling of diverse fatty acid classes, including very-long-chain fatty acids and lipidomics.[4] |
Experimental Workflow for Fatty Acid Profiling by GC-MS
The following diagram outlines a typical workflow for fatty acid profiling using GC-MS.
Experimental Workflow for Fatty Acid Profiling by LC-MS
The diagram below illustrates a common workflow for fatty acid profiling using LC-MS.
Targeted vs. Untargeted Approaches for Fatty Acid Profiling
Within mass spectrometry-based lipidomics, two main strategies are employed: targeted and untargeted analysis. The choice of approach is dictated by the research goals, whether they are hypothesis-driven or discovery-oriented.[8]
Targeted lipidomics focuses on the quantification of a predefined set of known lipids.[8] This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for validating biomarkers and monitoring specific metabolic pathways.[9]
Untargeted lipidomics aims to provide a comprehensive profile of all detectable lipids in a sample, including unknown compounds.[8] This hypothesis-generating approach is well-suited for biomarker discovery and gaining a global overview of lipid metabolism in response to various stimuli.[10]
| Feature | Targeted Lipidomics | Untargeted Lipidomics |
| Approach | Hypothesis-driven.[8] | Hypothesis-generating.[8] |
| Scope | Quantifies a predefined list of fatty acids.[9] | Aims to detect and relatively quantify all measurable fatty acids.[10] |
| Quantification | Absolute or accurate relative quantification using internal standards.[9] | Primarily relative quantification.[9] |
| Sensitivity & Selectivity | High, often using techniques like Multiple Reaction Monitoring (MRM).[7] | Can be lower for low-abundance species due to the complexity of the data. |
| Data Analysis | More straightforward, focused on predefined analytes. | Complex, requiring sophisticated software for peak detection, alignment, and identification.[10] |
| Validation | Method validation is crucial, following guidelines similar to those for small molecule bioanalysis.[11] | Requires rigorous quality control and cross-validation to ensure data quality.[12] |
| Best Suited For | Biomarker validation, clinical chemistry, and metabolic flux analysis.[8] | Biomarker discovery, systems biology, and understanding global metabolic changes.[8] |
Decision-Making for Analytical Approach
The following diagram provides a logical framework for selecting the most appropriate analytical strategy for fatty acid profiling.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable fatty acid profiling. Below are summarized methodologies for key experimental steps.
1. Lipid Extraction
The Folch and Bligh-Dyer methods are two of the most common protocols for extracting lipids from biological samples.[13]
-
Folch Method: This method utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent mixture to extract lipids from the sample. The addition of water or a salt solution results in a phase separation, with the lower chloroform layer containing the lipids.
-
Bligh-Dyer Method: This is a modification of the Folch method that uses a smaller volume of the chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for the initial extraction. Subsequent addition of chloroform and water induces phase separation.
2. Derivatization for GC-MS
To increase the volatility of fatty acids for GC-MS analysis, they are commonly converted to fatty acid methyl esters (FAMEs).
-
Acid-Catalyzed Methylation: A common reagent is boron trifluoride (BF3) in methanol. The lipid extract is heated with the BF3-methanol solution to convert free fatty acids and transesterify esterified fatty acids to FAMEs.[14]
-
Base-Catalyzed Methylation: Reagents such as sodium methoxide (B1231860) in methanol can be used for the rapid transesterification of glycerolipids at room temperature.[14]
3. Internal Standards for Quantification
The use of internal standards is critical for accurate quantification and to correct for variations in sample preparation and instrument response.
-
Selection of Internal Standards: Ideally, stable isotope-labeled versions of the target fatty acids are used. If these are not available, odd-chain fatty acids or other non-endogenous fatty acids can be employed.[15]
-
Procedure: A known amount of the internal standard is added to the sample at the beginning of the extraction process. The response of the endogenous fatty acids is then normalized to the response of the internal standard.[15][16]
4. Mass Spectrometry Analysis
-
GC-MS: FAMEs are separated on a capillary column (e.g., a polar column like a BPX70) and detected by the mass spectrometer, often in electron ionization (EI) mode.[7][15]
-
LC-MS/MS: Fatty acids are typically separated on a reversed-phase column (e.g., C18 or C8) and detected using electrospray ionization (ESI) in negative ion mode.[4][15] Multiple reaction monitoring (MRM) is often used for targeted quantification due to its high selectivity and sensitivity.[15]
By carefully considering the comparisons and protocols outlined in this guide, researchers can design and implement robust and reliable methods for the cross-validation of mass spectrometry data in fatty acid profiling, ultimately leading to higher quality and more impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 9. metabolon.com [metabolon.com]
- 10. Untargeted vs. Targeted Lipidomics—Understanding the Differences - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. benchchem.com [benchchem.com]
- 16. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
Safe Disposal of 11(Z),14(Z),17(Z)-Eicosatrienoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 11(Z),14(Z),17(Z)-Eicosatrienoic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance under GHS/1272/2008, it is crucial to adhere to proper disposal protocols and consider local regulations.[1][2][3]
Key Disposal and Safety Parameters
For safe handling and disposal, it is important to be aware of the substance's properties and the recommended safety measures.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Waste Classification | Not classified as hazardous waste. However, local regulations should be consulted. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves (nitrile or butyl rubber recommended), and eye/face protection. | [4][5] |
| Handling | Handle in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. | [4][5] |
| Storage of Waste | Store in a designated, properly labeled, and sealed container in a dry, cool, and well-ventilated place. | [4][6] |
| Incompatible Materials | Avoid contact with oxidizers. Do not mix with incompatible chemicals in waste containers. | [1][7] |
| Spill Containment | Use absorbent material such as vermiculite (B1170534) or sand for containment. | [1][6] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
Proper segregation of chemical waste is critical.[6]
-
Solid Waste: Collect contaminated materials such as gloves, weighing paper, and paper towels in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container.[5] Use containers made of compatible materials like glass or high-density polyethylene (B3416737) (HDPE).[6]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Disposal of Unused Product and Contaminated Materials
For larger quantities, unused product, or heavily contaminated materials, direct disposal as hazardous waste is the required route.[6]
-
Packaging: Leave chemicals in their original containers where possible.[2]
-
Collection: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Spill Management and Cleanup
In the event of a spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: For small spills, wipe up with a cloth and then flush the area with water.[1] For larger spills, use an absorbent material like sand or vermiculite to contain the spill.[1][6]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.[6]
-
Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[6]
Neutralization (for very small quantities of aqueous solutions only)
This procedure should only be performed by trained personnel.
-
Dilution: Dilute the acidic solution with a large volume of cold water.[6]
-
Neutralization: Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while continuously stirring.[6]
-
Monitor pH: Use a calibrated pH meter or pH strips to monitor the pH, aiming for a neutral range between 6.0 and 8.0.[6]
-
Disposal: Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it complies with local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 11(Z),14(Z),17(Z)-Eicosatrienoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11(Z),14(Z),17(Z)-Eicosatrienoic acid in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
I. Physicochemical and Hazard Data
While this compound is not classified as a hazardous substance according to the provided Safety Data Sheet (SDS), it is crucial to follow standard laboratory safety practices.[1] The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₂ | [1][2][3][4] |
| Molecular Weight | 306.48 g/mol | [1][2][3][4] |
| CAS Number | 17046-59-2 | [1][3][4] |
| Appearance | Liquid | [4] |
| Purity | >99% | [1][4] |
| GHS Hazard Classification | Not classified as hazardous | [1][2] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental for minimizing exposure and ensuring personal safety when handling any chemical. The following PPE is recommended based on best practices for handling fatty acids and similar laboratory chemicals.[5][6]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles / Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[5][6] For prolonged handling, consider double-gloving or using thicker gloves. Inspect gloves for tears before use and replace them immediately if contaminated.[5] |
| Body | Laboratory Coat | A standard lab coat should be worn and kept fully buttoned to protect against splashes. |
| Respiratory | Fume Hood or Respirator | While not classified as hazardous, it is good practice to handle the neat compound and any solutions in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator may be considered based on a risk assessment.[6] |
III. Experimental Protocols: Safe Handling and Disposal
A. Handling and Storage
-
Pre-Handling:
-
Handling:
-
Storage:
B. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If fumes from the heated product are inhaled, move the person to fresh air and let them rest in a warm place. If symptoms persist, seek medical attention.[1] |
| Skin Contact | Normal washing of the skin is generally sufficient.[1] Remove contaminated clothing. If symptoms occur, contact a physician.[1] |
| Eye Contact | As a precaution, rinse the eye thoroughly with water.[1] If symptoms occur, seek medical attention.[1] |
| Ingestion | Flush mouth and throat with water.[1] If a large amount is ingested, consult a physician. Ingestion of large amounts may cause nausea and vomiting.[1] |
C. Spill and Leak Procedures
-
Small Spills:
-
Large Spills:
D. Disposal Plan
-
This product is not classified as hazardous waste.[1]
-
Contaminated materials such as gloves and paper towels should be collected in a designated waste container.[6]
-
Dispose of the waste in accordance with local, regional, and national regulations.[1][8] Avoid discharging into sewers.[1]
IV. Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. larodan.com [larodan.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
